Isomaltotetraose
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4S,5S)-6-[[(2R,4S,5S)-3,4,5-trihydroxy-6-[[(2R,4S,5S)-3,4,5-trihydroxy-6-[[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(26)14(31)18(35)22(43-5)40-3-7-11(28)16(33)20(37)24(45-7)41-4-8-12(29)15(32)19(36)23(44-8)39-2-6-10(27)13(30)17(34)21(38)42-6/h5-38H,1-4H2/t5?,6?,7?,8?,9-,10-,11-,12-,13+,14+,15+,16+,17?,18?,19?,20?,21?,22-,23-,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKPJBWUFOESDV-PKEQPBRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@H]([C@@H](C([C@@H](O1)OCC2[C@H]([C@@H](C([C@@H](O2)OCC3[C@H]([C@@H](C([C@@H](O3)OCC4[C@H]([C@@H](C(C(O4)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O21 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Elusive Natural Abundance of Isomaltotetraose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomaltotetraose (B46569), a tetrasaccharide composed of four glucose units linked by α-1,6 glycosidic bonds, is a member of the isomalto-oligosaccharide (IMO) family. These oligosaccharides are of significant interest to the food and pharmaceutical industries due to their prebiotic properties, low glycemic index, and potential health benefits. While commercially produced through enzymatic processes, the natural occurrence of this compound is less well-documented. This technical guide provides a comprehensive overview of the known natural sources of this compound, methodologies for its detection and quantification, and the biosynthetic pathways involved in its formation.
Natural Sources and Quantitative Data
This compound is found in various natural products, typically as a minor component of a complex mixture of carbohydrates. Its presence is most notably reported in honey and traditional Japanese fermented foods. However, precise quantitative data for this compound is scarce in the scientific literature, with analyses often reporting the total content of isomalto-oligosaccharides or oligosaccharides of a certain degree of polymerization (DP).
Honey: Honey contains a small fraction of oligosaccharides, estimated to be around 3% of the total sugars[1]. This compound has been identified within this fraction, though its concentration is generally low and varies depending on the floral source of the honey[2]. Specific quantification of this compound in different honey varietals is not widely reported.
Fermented Foods: Traditional Japanese fermented foods, such as sake (rice wine), miso (soybean paste), and amazake (sweet rice drink), are known to contain isomalto-oligosaccharides as byproducts of the fermentation process involving microorganisms like Aspergillus oryzae.
-
Sake: Studies on the oligosaccharide profile of sake have revealed the presence of a series of isomalto-oligosaccharides. The concentration of oligosaccharides with a degree of polymerization between 3 and 8 in commercial sake is estimated to be in the range of 200-2000 ppm[3]. This range would include this compound, but a specific concentration for this tetrasaccharide is not delineated.
-
Amazake: A traditional Japanese beverage made from fermented rice, amazake produced by a double saccharification process has been shown to contain a significantly higher concentration of isomaltose (B16258) compared to commercially available products[4]. While this study focused on isomaltose, it suggests that the fermentation conditions can be manipulated to increase the yield of specific isomalto-oligosaccharides.
The following table summarizes the available quantitative data for isomalto-oligosaccharides in natural sources, which provides an indication of the likely concentration range for this compound.
| Natural Source | Analyte | Concentration | Reference |
| Honey | Total Oligosaccharides | ~3% of total sugars | [1] |
| Sake | Oligosaccharides (DP 3-8) | 200 - 2000 ppm | [3] |
Experimental Protocols
The quantification of this compound in complex natural matrices requires sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.
Protocol: Quantification of this compound by HPLC
This protocol is a representative method based on techniques described in the literature for the analysis of isomalto-oligosaccharides in food and beverage samples[5][6][7][8][9].
1. Sample Preparation:
-
Liquid Samples (e.g., Honey, Sake):
-
Accurately weigh approximately 2.5 g of the homogenized sample into a 50 mL volumetric flask.
-
Dissolve the sample in a 65:35 (v/v) acetonitrile (B52724)/water solution and bring to volume.
-
Perform a further 1:1 dilution with the same solvent.
-
For carbonated samples, degas by ultrasonication before dilution.
-
Centrifuge the diluted sample at 5000 x g for 5 minutes to remove any precipitates.
-
Filter the supernatant through a 0.45 µm PVDF syringe filter into an HPLC vial.
-
2. HPLC System and Conditions:
-
Chromatograph: A high-performance liquid chromatograph equipped with a pump, autosampler, column oven, and a suitable detector.
-
Column: ACQUITY UPLC BEH Amide column (1.7 µm, 2.1 mm i.d. × 15 cm) or a similar hydrophilic interaction liquid chromatography (HILIC) column[5].
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with 0.1% formic acid or an ammonium (B1175870) formate (B1220265) buffer[6][10].
-
A gradient program can be optimized to achieve the best separation of oligosaccharides.
-
-
Flow Rate: 0.25 mL/min[5].
-
Column Temperature: 40°C[5].
-
Injection Volume: 3 µL[5].
-
Detector:
-
Refractive Index (RI) Detector: A universal detector for sugars, but may have lower sensitivity and is not compatible with gradient elution[5][7].
-
Evaporative Light Scattering Detector (ELSD): More sensitive than RI and compatible with gradient elution[6].
-
Mass Spectrometry (MS): Provides high sensitivity and structural information, allowing for confident identification and quantification, especially when coupled with tandem MS (MS/MS)[10][11][12].
-
3. Calibration and Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Biosynthetic Pathways
The natural synthesis of this compound is primarily a result of microbial enzymatic activity, particularly through transglucosylation reactions catalyzed by α-glucosidases and related enzymes.
Biosynthesis in Aspergillus oryzae
Aspergillus oryzae, a fungus crucial for the fermentation of many traditional Japanese foods, produces a variety of glycoside hydrolases, including α-glucosidases. These enzymes can exhibit transglucosidase activity, which is the key mechanism for the formation of isomalto-oligosaccharides[13][14].
The process begins with the enzymatic breakdown of starch from rice or other grains into smaller glucose units and maltose (B56501). At high substrate concentrations, the α-glucosidase enzyme catalyzes a transglucosylation reaction. Instead of hydrolyzing a glycosidic bond with water, the enzyme transfers a glucose moiety from a donor molecule (like maltose) to an acceptor molecule. When the acceptor is another glucose or maltose molecule, and the linkage formed is α-1,6, a series of isomalto-oligosaccharides, including this compound, is synthesized.
References
- 1. researchgate.net [researchgate.net]
- 2. sites.evergreen.edu [sites.evergreen.edu]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Koji amazake produced by double saccharification contains more isomaltose and modifies the gut microbiota in mice [frontiersin.org]
- 5. fda.gov.tw [fda.gov.tw]
- 6. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s4science.at [s4science.at]
- 8. lcms.cz [lcms.cz]
- 9. waters.com [waters.com]
- 10. longdom.org [longdom.org]
- 11. shimadzu.com [shimadzu.com]
- 12. sir-lab.com [sir-lab.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Isomaltooligosaccharides by Saccharomyces cerevisiae Cells Expressing Aspergillus niger α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
Isomaltotetraose CAS number and chemical identifiers
An In-depth Technical Guide to Isomaltotetraose (B46569) for Researchers and Drug Development Professionals
Introduction
This compound is a tetrasaccharide belonging to the isomalto-oligosaccharide (IMO) family. It consists of four glucose units linked by α-1,6 glycosidic bonds.[1] Unlike malto-oligosaccharides which have α-1,4 linkages, the α-1,6 linkages in this compound make it resistant to hydrolysis by human salivary and pancreatic enzymes.[1] This property contributes to its classification as a prebiotic dietary fiber. This compound and other IMOs are utilized in the food and pharmaceutical industries for their potential health benefits, including promoting gut health and serving as a low-calorie sweetener.[2][3] This guide provides a comprehensive overview of the chemical identifiers, experimental protocols for production and analysis, and the biological roles of this compound.
Chemical Identifiers and Physicochemical Properties
A summary of the key chemical identifiers and properties for this compound is provided in the table below for easy reference.
| Identifier/Property | Value | Reference |
| CAS Number | 35997-20-7 | [4] |
| Molecular Formula | C24H42O21 | [1][4] |
| Molecular Weight | 666.58 g/mol | [4] |
| IUPAC Name | (2S,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | [1] |
| Synonyms | Glcα(1-6)Glcα(1-6)Glcα(1-6)Glc | [2] |
| MDL Number | MFCD00133423 | [4] |
| Appearance | White to almost white powder or crystal | [2] |
| Solubility in Water | >50 g/100 mL at 25°C | [1] |
| Boiling Point | 1,127.89 °C (Predicted) | [4] |
| Storage Temperature | 2°C - 8°C | [4] |
Experimental Protocols
Enzymatic Production of Isomalto-oligosaccharides (including this compound)
This compound is typically produced as part of an isomalto-oligosaccharide (IMO) mixture through the enzymatic treatment of starch or maltose.[5][6] The general procedure involves liquefaction of starch followed by saccharification and transglycosylation.
Objective: To produce a mixture of isomalto-oligosaccharides, including this compound, from a starch source.
Materials:
-
Starch source (e.g., rice starch, sweet potato starch, corn starch)[7]
-
α-amylase
-
Transglucosidase (α-glucosidase with transglycosylation activity)[8][9]
-
Sodium acetate (B1210297) buffer
-
Hydrochloric acid and sodium hydroxide (B78521) for pH adjustment
Methodology:
-
Starch Slurry Preparation: Prepare a 35% (w/w) starch slurry in deionized water and adjust the pH to 6.0.[7]
-
Liquefaction: Add α-amylase (e.g., 1700 U/g of dry substrate) to the starch slurry.[7] This step breaks down the starch into smaller oligosaccharides.
-
Saccharification and Transglycosylation: After liquefaction, inactivate the α-amylase by heat treatment. Cool the mixture and add transglucosidase (e.g., from Aspergillus niger) to catalyze the formation of α-1,6 glycosidic bonds, converting malto-oligosaccharides to isomalto-oligosaccharides.[3][6] The reaction is typically carried out at a specific pH and temperature, for instance, pH 4.0 at 40°C.[6]
-
Reaction Termination: Stop the enzymatic reaction by boiling the mixture for a defined period (e.g., 10 minutes).[6]
-
Purification and Analysis: The resulting IMO syrup, containing this compound, can be purified and analyzed using chromatographic techniques as described below.
Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
The quantification of this compound in a mixture is commonly performed using HPLC.
Objective: To separate and quantify this compound in a sample.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph (HPLC) system
-
Refractive Index (RI) Detector or Evaporative Light Scattering Detector (ELSD)[10]
-
Amide column (e.g., ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 mm i.d. × 15 cm)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
This compound standard
-
Mobile Phase: An acetonitrile-water mixture (e.g., 60:40, v/v or 75:25, v/v) is commonly used.[11][12]
Procedure:
-
Sample Preparation: Dilute the sample containing this compound with the mobile phase or a water/acetonitrile mixture.[10] Filter the sample through a 0.45 µm filter before injection.
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or water.
-
Chromatographic Conditions:
-
Detection: Monitor the elution of compounds using a refractive index detector.
-
Quantification: Identify the this compound peak by comparing its retention time with that of the standard. Construct a calibration curve from the standard solutions to quantify the amount of this compound in the sample.
Biological Activity and Signaling Pathways
This compound is primarily known for its prebiotic activity. As a non-digestible oligosaccharide, it reaches the colon largely intact, where it is fermented by beneficial gut bacteria such as Bifidobacteria and Lactobacilli.[2][3] This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate.
The biological effects of this compound are thought to be mediated through the modulation of the gut microbiota and the production of SCFAs. While there is no evidence of this compound directly activating specific intracellular signaling pathways in host cells, its consumption can indirectly influence host signaling through the following mechanisms:
-
Modulation of Gut Microbiota: Dietary supplementation with IMOs has been shown to alter the composition of the gut microbiota.[13]
-
Immune System Modulation: Changes in the gut microbiota and the production of SCFAs can influence the host's immune system. For instance, studies in sows have shown a correlation between IMO supplementation, changes in gut bacteria, and the levels of immunoglobulins in colostrum.[13]
-
Inhibition of Carcinogenesis: In a rat model of colorectal cancer, dietary IMOs were found to inhibit the early stages of carcinogenesis. Metabolomic analysis suggested that this effect might be related to the modulation of metabolic pathways such as the prolactin and insulin (B600854) signaling pathways.[14] It is important to note that this is an indirect effect, likely mediated by the altered gut microbiome and its metabolic output.
Diagrams
References
- 1. This compound () for sale [vulcanchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 35997-20-7 | OI15392 | Biosynth [biosynth.com]
- 5. Current Research on the Role of Isomaltooligosaccharides in Gastrointestinal Health and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Production of a Series of Long-Chain Isomaltooligosaccharides from Maltose by Bacillus subtilis AP-1 and Associated Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. shimadzu.com [shimadzu.com]
- 11. researchgate.net [researchgate.net]
- 12. hplc.com [hplc.com]
- 13. Effects of Dietary Isomaltooligosaccharide Levels on the Gut Microbiota, Immune Function of Sows, and the Diarrhea Rate of Their Offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isomaltooligosaccharides inhibit early colorectal carcinogenesis in a 1,2-dimethylhydrazine-induced rat model - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of Isomaltotetraose: A Technical Guide for Researchers
An In-depth Examination of a Prebiotic Oligosaccharide and its Impact on Host Physiology
Abstract
Isomaltotetraose (B46569), a tetrasaccharide component of isomalto-oligosaccharides (IMOs), is emerging as a significant modulator of gut health and systemic physiological processes. Comprised of four glucose units linked primarily by α-1,6 glycosidic bonds, this compound largely resists digestion in the upper gastrointestinal tract, reaching the colon to be selectively fermented by beneficial gut microbiota. This technical guide provides a comprehensive overview of the biological role of this compound, detailing its metabolism by key gut commensals, its influence on the production of short-chain fatty acids (SCFAs), and its subsequent impact on host signaling pathways related to immunity and inflammation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of prebiotics.
Introduction
This compound is a key constituent of isomalto-oligosaccharides (IMOs), which are mixtures of glucose oligomers.[1] These oligosaccharides are naturally found in some fermented foods and are also produced commercially for use as functional food ingredients and low-calorie sweeteners.[2] The defining characteristic of this compound is its α-1,6 glycosidic linkages, which are less susceptible to hydrolysis by human digestive enzymes compared to the α-1,4 linkages found in starch.[1] This resistance to digestion allows a significant portion of ingested this compound to reach the colon intact, where it serves as a fermentable substrate for the gut microbiota.
The primary biological role of this compound is its function as a prebiotic, selectively promoting the growth and activity of beneficial bacteria, particularly species of Bifidobacterium and Lactobacillus.[3][4] The fermentation of this compound by these bacteria leads to the production of short-chain fatty acids (SCFAs), such as acetate (B1210297), propionate (B1217596), and butyrate, which are pivotal signaling molecules with wide-ranging effects on host health.
Metabolism of this compound by Gut Microbiota
The metabolism of this compound is primarily carried out by specific members of the gut microbiota that possess the necessary enzymatic machinery to cleave its α-1,6 glycosidic bonds.
Key Bacterial Genera
-
Bifidobacterium : Species such as Bifidobacterium breve and Bifidobacterium longum are well-documented consumers of IMOs, including this compound. They possess intracellular α-glucosidases that can hydrolyze this compound into glucose, which then enters their metabolic pathways.
-
Lactobacillus : Certain Lactobacillus species, like Lactobacillus reuteri, can also metabolize smaller isomalto-oligosaccharides. Their metabolism is often attributed to the action of α-glucosidases and dextranases.
Enzymatic Hydrolysis
The breakdown of this compound is initiated by α-glucosidases and dextranases. While specific kinetic data for this compound is limited, studies on the closely related isomaltotriose (B1581827) and on dextranases that produce this compound provide valuable insights.
Table 1: Kinetic Parameters of Enzymes Acting on Related Substrates
| Enzyme | Source Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat/Km (s-1µM-1) | Reference |
| α-Glucosidase (Agl1His) | Bifidobacterium breve UCC2003 | Isomaltotriose | 1.8 ± 0.2 | 1.8 ± 0.1 | - | |
| α-Glucosidase (Agl2His) | Bifidobacterium breve UCC2003 | Isomaltotriose | 2.5 ± 0.3 | 2.5 ± 0.2 | - | |
| Dextranase (B8822743) (DexKQ) | Arthrobacter oxydans KQ11 | Dextran (B179266) T70 | 0.06799 | - | 3.03 |
Note: The kinetic data for the α-glucosidases were determined with isomaltotriose, a structurally similar oligosaccharide. The dextranase data is for a larger dextran substrate that is hydrolyzed to produce this compound.
The metabolism of this compound by probiotic bacteria can be depicted as a multi-step process involving transport into the cell and subsequent enzymatic degradation.
Impact on Gut Microbiota and Production of Short-Chain Fatty Acids
The primary prebiotic effect of this compound is the stimulation of beneficial gut bacteria, leading to the production of SCFAs.
Modulation of Gut Microbiota Composition
Numerous studies have demonstrated that supplementation with IMOs, containing this compound, leads to a significant increase in the populations of Bifidobacterium and Lactobacillus in the gut.
Table 2: Quantitative Effects of IMO Supplementation on Gut Microbiota
| Study Subject | Dosage | Duration | Change in Bifidobacterium | Change in Lactobacillus | Reference |
| Healthy Adults | 10 g/day IMO | 2 weeks | Significant increase | Not specified | |
| Weaned Piglets | 0.2-0.6% IMO in diet | 28 days | Increased abundance | Increased abundance | - |
| Sows | 0.5-2.0 g/kg IMO in diet | Gestation & Lactation | Increased relative abundance | Not specified |
Production of Short-Chain Fatty Acids
The fermentation of this compound by gut bacteria results in the production of SCFAs, which lower the colonic pH and serve as an energy source for colonocytes and exert systemic effects.
Table 3: SCFA Production Following IMO Supplementation
| Study Subject | Dosage | Duration | Change in Fecal Acetate | Change in Fecal Propionate | Change in Fecal Butyrate | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Elderly Men | 10 g/day IMO | 30 days | Significantly increased | Significantly increased | No significant change | | | Rats | 20 g/kg IMO in diet | - | Increased | Increased | Increased | |
Systemic Effects and Signaling Pathways
The biological effects of this compound extend beyond the gut, primarily through the actions of its fermentation products (SCFAs) and potentially through direct interactions with host cells.
Activation of G-Protein Coupled Receptors (GPCRs)
SCFAs are known ligands for G-protein coupled receptors GPR41 and GPR43, which are expressed on various cell types, including intestinal epithelial cells and immune cells.
Activation of GPR43 by acetate and propionate can lead to the activation of both Gq and Gi/o proteins. This dual signaling can result in an increase in intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) cascade, which in turn can influence the NF-κB pathway, leading to the production of cytokines and chemokines.
Modulation of Toll-Like Receptor (TLR) Signaling
Recent evidence suggests that isomalto/malto-polysaccharides can directly interact with Toll-like receptors (TLRs), such as TLR2 and TLR4, on immune cells. This interaction can trigger downstream signaling cascades, leading to the activation of NF-κB and subsequent production of pro-inflammatory cytokines.
This direct immunomodulatory effect of this compound suggests a more complex role than simply being a substrate for fermentation.
Experimental Protocols
In Vitro Fermentation of this compound
This protocol outlines a general procedure for assessing the fermentation of this compound by a fecal inoculum.
Methodology:
-
Inoculum Preparation: Fresh fecal samples are collected from healthy donors and homogenized in an anaerobic buffer.
-
Fermentation Setup: Anaerobic fermentation vessels containing a basal medium are inoculated with the fecal slurry. This compound is added as the primary carbon source.
-
Incubation: The vessels are incubated at 37°C under anaerobic conditions for a specified period (e.g., 24-48 hours).
-
Sampling: Aliquots of the fermentation broth are collected at various time points for analysis.
-
Analysis: Samples are analyzed for SCFA concentrations using gas chromatography and for changes in microbial composition using 16S rRNA gene sequencing.
Analysis of Short-Chain Fatty Acids by Gas Chromatography (GC)
Methodology:
-
Sample Preparation: Fecal or fermentation samples are acidified (e.g., with phosphoric or hydrochloric acid) and centrifuged.
-
Extraction: The supernatant is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Derivatization (optional): Depending on the column and detector, SCFAs may be derivatized to enhance volatility and detection.
-
GC Analysis: The extracted sample is injected into a gas chromatograph equipped with a suitable column (e.g., a wax column) and a flame ionization detector (FID).
-
Quantification: SCFA concentrations are determined by comparing peak areas to those of a standard curve.
16S rRNA Gene Sequencing for Microbiota Analysis
Methodology:
-
DNA Extraction: Total DNA is extracted from fecal or fermentation samples using a commercially available kit.
-
PCR Amplification: The V3-V4 or other variable regions of the 16S rRNA gene are amplified using universal primers.
-
Library Preparation: The PCR products are purified, and sequencing adapters and barcodes are ligated to the amplicons.
-
Sequencing: The prepared library is sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Data Analysis: The raw sequencing reads are processed through a bioinformatics pipeline (e.g., QIIME2, DADA2) to perform quality filtering, denoising, taxonomic classification, and diversity analysis.
Conclusion
This compound plays a significant biological role as a prebiotic, shaping the composition and metabolic activity of the gut microbiota. Its fermentation leads to the production of beneficial SCFAs that influence host physiology through various signaling pathways, including those involving G-protein coupled receptors and Toll-like receptors. The immunomodulatory effects of this compound and its metabolites highlight its potential as a therapeutic agent for a range of conditions associated with gut dysbiosis and inflammation. Further research, particularly focusing on the direct interactions of pure this compound with host cells and the precise quantification of its metabolic fate in the human gut, will be crucial for fully elucidating its therapeutic potential and for the development of targeted nutritional and pharmaceutical interventions.
References
- 1. [PDF] Characterization of an Alkaline GH49 Dextranase from Marine Bacterium Arthrobacter oxydans KQ11 and Its Application in the Preparation of Isomalto-Oligosaccharide | Semantic Scholar [semanticscholar.org]
- 2. Characterization of Two Novel α-Glucosidases from Bifidobacterium breve UCC2003 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of an Alkaline GH49 Dextranase from Marine Bacterium Arthrobacter oxydans KQ11 and Its Application in the Preparation of Isomalto-Oligosaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of an Alkaline GH49 Dextranase from Marine Bacterium Arthrobacter oxydans KQ11 and Its Application in the Preparation of Isomalto-Oligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of Isomaltotetraose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core solubility and stability characteristics of isomaltotetraose (B46569), a key isomaltooligosaccharide. The information presented is intended to support research, development, and application of this compound in the pharmaceutical and related industries.
Introduction to this compound
This compound is a tetrasaccharide composed of four glucose units linked primarily by α-1,6 glycosidic bonds. As a member of the isomaltooligosaccharide (IMO) family, it is recognized for its prebiotic properties and potential applications in functional foods and pharmaceuticals. A thorough understanding of its solubility and stability is critical for formulation development, processing, and ensuring efficacy and shelf-life. Isomaltooligosaccharides, including this compound, are generally known to be stable under low pH and moderately high-temperature conditions typical of food processing.[1]
Solubility Characteristics
The solubility of this compound is a key parameter for its application in various formulations. While extensive quantitative data for this compound specifically is limited in publicly available literature, general trends for isomaltooligosaccharides and data from commercial suppliers provide valuable insights.
Aqueous Solubility
This compound is a polar molecule and is expected to be highly soluble in water. A commercial supplier reports a solubility of 250 mg/mL in water , a value that requires sonication to achieve, suggesting that while soluble, dissolution may be slow at high concentrations.[2][3] The solubility of saccharides in water is typically temperature-dependent, increasing with a rise in temperature.
Solubility in Organic Solvents
Generally, the solubility of oligosaccharides like this compound decreases in organic solvents as the polarity of the solvent decreases.[4]
-
Ethanol-Water Mixtures: The solubility of isomaltooligosaccharides is known to decrease as the concentration of ethanol (B145695) in aqueous solutions increases.[5] This property can be utilized for fractionation and purification of oligosaccharide mixtures.[5]
-
Methanol: this compound is reported to be slightly soluble in methanol.[6]
-
Other Organic Solvents: Due to its hydrophilic nature, this compound is expected to have very low solubility in non-polar organic solvents.
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Temperature (°C) | Notes |
| Water | 250 mg/mL[2][3] | Not Specified | Sonication may be required for dissolution at high concentrations. |
| Methanol | Slightly Soluble[6] | Not Specified | - |
| Ethanol | Low to Insoluble | Not Specified | Solubility decreases with increasing ethanol concentration in aqueous mixtures.[5] |
Stability Characteristics
The stability of this compound under various environmental conditions is crucial for its handling, storage, and application in final products. The α-1,6 glycosidic linkages that are characteristic of isomaltooligosaccharides are known to be more resistant to hydrolysis than the α-1,4 linkages found in maltooligosaccharides.[7]
pH Stability
Thermal Stability
The thermal stability of this compound is a critical factor during processing and storage. Degradation at elevated temperatures can occur through caramelization or the Maillard reaction in the presence of amino acids.[9] A study on high-purity isomaltooligosaccharides indicated that their chemical structure could maintain high stability up to 352.5 °C.[10] However, thermal degradation of sugars is a complex process involving fragmentation, polymerization, and dehydration.[11]
Studies on the degradation kinetics of the related trisaccharide, isomaltotriose, in subcritical water at temperatures ranging from 190 to 240 °C, have shown that the α-1,6-glycosidic bond is more stable than the α-1,4-glycosidic bond.[12] The degradation of oligosaccharides under thermal stress can be analyzed to determine kinetic parameters such as activation energy using the Arrhenius equation.[12]
Hygroscopicity
Hygroscopicity, the tendency of a substance to absorb moisture from the air, is an important stability parameter for powdered forms. A Korean patent suggests that isomaltooligosaccharide compositions containing a high proportion of branched sugars with a degree of polymerization of 4 or more, such as this compound, exhibit low hygroscopicity and high flowability.[13] A study on high-purity isomaltooligosaccharides reported moisture absorption rates of 61.63% and 67.10% after 7 days of storage at relative humidities of 43% and 81%, respectively.[10]
Table 2: Stability Characteristics of this compound
| Parameter | Observation | Conditions |
| pH Stability | Generally stable in acidic to neutral pH.[1] | Hydrolysis rate increases at very low and high pH. |
| Thermal Stability | High thermal stability, with degradation at very high temperatures.[10] | Degradation products can include those from caramelization and Maillard reactions.[9] |
| Hygroscopicity | Low hygroscopicity in powdered form.[13] | Moisture absorption is dependent on relative humidity.[10] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination of the solubility and stability of this compound. The following sections outline general methodologies that can be adapted for this purpose.
Determination of Aqueous Solubility (Shake-Flask Method)
This method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining aqueous solubility using the shake-flask method.
Detailed Steps:
-
Preparation: Add an excess amount of this compound powder to a series of vials containing a precise volume of deionized water.
-
Equilibration: Place the vials in a constant temperature water bath or shaker and agitate for a sufficient time (e.g., 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample as necessary and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with a Refractive Index detector (HPLC-RI).
-
Data Analysis: The determined concentration represents the solubility of this compound at that specific temperature. Repeat the experiment at various temperatures to construct a solubility curve.
Stability Testing: Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[1][11][13][14][15][16]
Workflow for Forced Degradation Study
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. On the use of differential solubility in aqueous ethanol solutions to narrow the DP range of food-grade starch hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 35997-20-7 [chemicalbook.com]
- 7. Maltooligosaccharides: Properties, Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and Physicochemical Properties of High-purity Isomaltooligosaccharides by Sequential Simulated Moving Bed Chromatography [agris.fao.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biopharminternational.com [biopharminternational.com]
- 14. longdom.org [longdom.org]
- 15. researchgate.net [researchgate.net]
- 16. ijsdr.org [ijsdr.org]
Spectroscopic data of Isomaltotetraose (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for isomaltotetraose (B46569), a key oligosaccharide in various biological and pharmaceutical contexts. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control.
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, experimentally determined ¹H and ¹³C NMR chemical shifts for this compound are not available in the cited search results. The data presented here are estimations based on the known chemical shifts of isomaltose, the repeating disaccharide unit of this compound. The numbering of protons and carbons corresponds to standard glucose residue nomenclature.
Table 1: Estimated ¹H NMR Chemical Shifts for this compound in D₂O
| Proton | Estimated Chemical Shift (ppm) |
| H-1 (reducing end, α) | ~5.22 |
| H-1 (reducing end, β) | ~4.65 |
| H-1 (non-reducing end & internal) | ~4.95 |
| H-2 - H-6 | ~3.20 - 4.00 |
Table 2: Estimated ¹³C NMR Chemical Shifts for this compound in D₂O
| Carbon | Estimated Chemical Shift (ppm) |
| C-1 (reducing end, α) | ~92.5 |
| C-1 (reducing end, β) | ~96.4 |
| C-1 (non-reducing end & internal) | ~98.3 |
| C-2 | ~72.0 - 74.0 |
| C-3 | ~73.0 - 75.0 |
| C-4 | ~70.0 - 71.0 |
| C-5 | ~72.0 - 74.0 |
| C-6 (unsubstituted) | ~61.5 |
| C-6 (substituted) | ~66.5 |
Infrared (IR) Spectroscopy
A specific IR spectrum for this compound is not available in the provided search results. The characteristic absorption bands listed below are based on the known spectral features of carbohydrates, particularly glucose and its oligomers.[1][2]
Table 3: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 (broad) | O-H stretch | Hydroxyl groups |
| ~2900 | C-H stretch | CH, CH₂ |
| ~1640 | O-H bend | Adsorbed water |
| ~1450, 1350 | C-H bend | CH, CH₂ |
| ~1150 - 1000 | C-O, C-C stretch | Glycosidic linkage, pyranose ring |
| Below 900 | "Fingerprint" region | Anomeric region, ring vibrations |
Mass Spectrometry (MS)
Mass spectrometry data provides valuable information on the molecular weight and fragmentation pattern of this compound.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value | Ion Type |
| Molecular Weight (C₂₄H₄₂O₂₁) | 666.22 g/mol | - |
| [M+Na]⁺ | 689.21 m/z | Sodiated molecule |
| [M+H]⁺ | 667.23 m/z | Protonated molecule |
| Diagnostic MS/MS fragment ion | 575 m/z | Unique fragment[3] |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound, synthesized from general protocols for oligosaccharide analysis.
NMR Spectroscopy Protocol
Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural elucidation.
Materials:
-
This compound sample
-
Deuterium (B1214612) oxide (D₂O, 99.9%)
-
NMR tubes (5 mm)
-
Internal standard (e.g., DSS or TSP)
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of D₂O. Add a small amount of internal standard for chemical shift referencing.
-
Instrument Setup:
-
Tune and match the probe for ¹H and ¹³C frequencies.
-
Lock the spectrometer on the deuterium signal of D₂O.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a 1D ¹H spectrum with water suppression (e.g., presaturation).
-
Typical parameters: spectral width of 10-15 ppm, 32-64 scans, relaxation delay of 2-5 s.
-
-
¹³C NMR Acquisition:
-
Acquire a 1D ¹³C spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 s.
-
-
2D NMR Acquisition (for detailed assignment):
-
Acquire 2D correlation spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to assign all proton and carbon signals unambiguously.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.
-
Reference the spectra to the internal standard.
-
Integrate the signals in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy Protocol
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Materials:
-
This compound sample (lyophilized)
-
Potassium bromide (KBr, spectroscopy grade)
-
Agate mortar and pestle
-
Pellet press
Instrumentation:
-
Fourier-Transform Infrared (FTIR) spectrometer with a DTGS or MCT detector.
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of lyophilized this compound with 100-200 mg of dry KBr in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.
-
-
Instrument Setup:
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Collect a background spectrum of the empty sample compartment.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software automatically subtracts the background spectrum from the sample spectrum.
-
Perform baseline correction if necessary.
-
Identify and label the major absorption bands.
-
Mass Spectrometry Protocol
Objective: To determine the molecular weight and fragmentation pattern of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).
Materials:
-
This compound sample
-
Methanol or acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or sodium acetate (B1210297) (for enhancing ionization)
Instrumentation:
-
A mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap, or Ion Trap).
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of this compound in a water/methanol or water/acetonitrile mixture (e.g., 50:50 v/v) to a final concentration of 1-10 µM.
-
To promote the formation of specific adducts, a low concentration of an additive can be included, such as 0.1% formic acid for [M+H]⁺ ions or 1 mM sodium acetate for [M+Na]⁺ ions.
-
-
Instrument Setup and Calibration:
-
Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
-
Set the ESI source parameters: spray voltage (e.g., 3-5 kV), capillary temperature (e.g., 250-350 °C), and nebulizing gas flow rate.
-
-
Data Acquisition (Full Scan MS):
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 100-1000).
-
-
Data Acquisition (Tandem MS/MS):
-
Select the precursor ion of interest (e.g., [M+Na]⁺ at m/z 689.21) in the first mass analyzer.
-
Fragment the selected ion in a collision cell using an inert gas (e.g., argon or nitrogen).
-
Acquire the product ion spectrum in the second mass analyzer.
-
-
Data Analysis:
-
Process the raw data to identify the m/z values of the molecular ions and their adducts.
-
Analyze the MS/MS spectra to identify characteristic fragment ions and deduce structural information.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the structural analysis of oligosaccharides like this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: Workflow for LC-MS based analysis of this compound.
References
A Technical Guide to the Thermochemical Properties of Isomaltotetraose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomaltotetraose (B46569), a tetrasaccharide composed of four glucose units linked by α-1,6 glycosidic bonds, is a member of the isomalto-oligosaccharide (IMO) family. These oligosaccharides are of significant interest in the food and pharmaceutical industries due to their prebiotic properties, low glycemic index, and stability under various processing conditions.[1] A thorough understanding of the thermochemical properties of this compound is crucial for optimizing its production, formulation, and application, particularly in drug development where stability and energy content are critical parameters.
This technical guide provides a comprehensive overview of the available thermochemical data relevant to this compound, details the experimental protocols for their determination, and illustrates the enzymatic pathway for its synthesis.
Thermochemical Properties
The following table summarizes the key thermochemical properties of α-D-glucose, which serves as a fundamental reference for estimating and understanding the thermochemical behavior of this compound.
| Thermochemical Property | Value | Units | Reference |
| Standard Enthalpy of Formation (ΔfH⦵298) | -1271 | kJ/mol | [2] |
| -1273.3 | kJ/mol | [3][4] | |
| Standard Molar Entropy (S⦵298) | 209.2 | J/(K·mol) | [2] |
| 212.1 | J/(K·mol) | ||
| Heat Capacity (Cp) | 218.6 | J/(K·mol) | |
| Enthalpy of Combustion (ΔcH°) | -2805.0 ± 1.3 | kJ/mol |
Experimental Protocols for Thermochemical Analysis
The determination of thermochemical properties for carbohydrates like this compound relies on precise calorimetric techniques. The following are detailed methodologies for key experimental procedures.
Bomb Calorimetry for Enthalpy of Combustion
Bomb calorimetry is the standard method for determining the enthalpy of combustion of a solid or liquid sample. From this, the standard enthalpy of formation can be calculated.
Principle: A known mass of the sample is combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured.
Apparatus:
-
Bomb calorimeter (including the bomb, water bucket, stirrer, and thermometer)
-
Oxygen cylinder with a pressure gauge
-
Pellet press
-
Fuse wire (e.g., nickel-chromium)
-
Crucible
-
Balance (accurate to 0.1 mg)
Procedure:
-
Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of the this compound sample is weighed and pressed into a pellet.
-
Bomb Assembly: The pellet is placed in the crucible within the bomb. A known length of fuse wire is attached to the electrodes inside the bomb, with the wire in contact with the sample.
-
Pressurization: The bomb is sealed and purged with oxygen to remove any nitrogen, then filled with pure oxygen to a pressure of approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket containing a precisely measured volume of water. The bucket is then placed in the insulated jacket of the calorimeter. The stirrer is started to ensure a uniform water temperature.
-
Temperature Measurement: The initial temperature of the water is recorded at regular intervals to establish a baseline.
-
Ignition: The sample is ignited by passing an electric current through the fuse wire.
-
Post-Ignition Temperature Measurement: The temperature of the water is recorded at regular intervals as it rises to a maximum and then begins to cool.
-
Calculation: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The heat released by the this compound combustion is then calculated from the temperature rise and the calorimeter's heat capacity. Corrections are made for the heat of combustion of the fuse wire. The enthalpy of combustion is then calculated on a molar basis.
Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions
Differential Scanning Calorimetry is a powerful technique for measuring changes in heat capacity and the enthalpies of phase transitions (e.g., melting, glass transitions) as a function of temperature.
Principle: The DSC instrument measures the difference in heat flow between a sample and a reference pan as they are subjected to a controlled temperature program.
Apparatus:
-
Differential Scanning Calorimeter
-
Sample and reference pans (typically aluminum)
-
Balance (accurate to 0.01 mg)
Procedure:
-
Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 2-10 mg) is placed in a sample pan. An empty pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Temperature Program: A temperature program is initiated, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Heat Capacity: The heat capacity of the sample can be determined from the heat flow signal.
-
Phase Transitions: Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) appear as peaks on the DSC thermogram. The area under the peak is proportional to the enthalpy of the transition.
-
Glass Transition: A glass transition appears as a step-like change in the baseline of the DSC curve.
-
Enzymatic Synthesis of this compound
This compound is typically produced through enzymatic synthesis, which offers high specificity and yield compared to chemical methods. The following diagram illustrates a common enzymatic pathway for the synthesis of isomalto-oligosaccharides, including this compound, from sucrose.
Caption: Enzymatic synthesis of this compound from sucrose.
Conclusion
While direct thermochemical data for this compound remains a gap in the scientific literature, this guide provides a framework for understanding its properties through the data available for its monomer, α-D-glucose. The detailed experimental protocols for bomb calorimetry and differential scanning calorimetry offer a clear path for researchers to determine these crucial parameters. Furthermore, the visualization of the enzymatic synthesis pathway provides a concise overview of its production. Further research to experimentally determine the thermochemical properties of this compound and other isomalto-oligosaccharides will be invaluable for their continued development and application in the pharmaceutical and food industries.
References
The Prebiotic Activity and Mechanism of Isomaltotetraose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomaltotetraose (B46569) (IMOT), a tetrasaccharide composed of four glucose units linked primarily by α-1,6 glycosidic bonds, is emerging as a significant prebiotic compound.[1] Its resistance to digestion in the upper gastrointestinal tract allows it to reach the colon, where it is selectively fermented by beneficial gut microbiota.[1] This guide provides a comprehensive overview of the current understanding of this compound's prebiotic activity, focusing on its selective fermentation by probiotic bacteria, the production of short-chain fatty acids (SCFAs), and the subsequent molecular mechanisms that contribute to gut health. This document synthesizes available data on its effects on microbial populations, details relevant experimental methodologies, and visualizes the key metabolic and signaling pathways involved.
Introduction to this compound
This compound is a member of the isomaltooligosaccharide (IMO) family, which are glucose oligomers characterized by their α-D-(1,6)-linkages.[1] While shorter-chain IMOs can be partially hydrolyzed by human intestinal enzymes, longer-chain variants like this compound (Degree of Polymerization, DP4) are more resistant to digestion and are thus available for microbial fermentation in the colon.[1] This selective fermentation is the basis of its prebiotic effect, which is defined as the selective stimulation of growth and/or activity of one or a limited number of beneficial bacteria in the colon, thus conferring health benefits to the host.
Prebiotic Activity of this compound
The primary prebiotic effect of this compound lies in its ability to selectively promote the growth of beneficial gut bacteria, particularly species of Bifidobacterium and to a lesser extent, Lactobacillus.
Selective Fermentation by Gut Microbiota
Bifidobacterium species have been shown to preferentially metabolize isomaltooligosaccharides with a higher degree of polymerization (DP), such as this compound.[2] In contrast, Lactobacillus species tend to favor shorter-chain IMOs like isomaltose (B16258) (DP2). This preferential utilization is attributed to the specific enzymatic machinery possessed by these bacteria, including various α-glucosidases and transport systems tailored for oligosaccharide uptake.
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of this compound by gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate, and butyrate. These metabolites play a crucial role in maintaining gut homeostasis and have systemic health benefits.
-
Acetate: Serves as an energy source for colonocytes and can be used systemically in lipid synthesis.
-
Propionate: Primarily absorbed by the liver and is involved in gluconeogenesis and cholesterol regulation.
-
Butyrate: The preferred energy source for colonic epithelial cells, it has anti-inflammatory properties and reinforces the gut barrier.
Data on Prebiotic Activity
While specific quantitative data for the fermentation of pure this compound is limited in publicly available literature, studies on isomaltooligosaccharide (IMO) mixtures provide strong evidence of its prebiotic potential. The following tables summarize the typical effects observed.
Table 1: Effect of Isomaltooligosaccharides (IMOs) on Gut Microbiota Composition
| Bacterial Genus | Observed Effect | Degree of Polymerization Preference | Reference(s) |
| Bifidobacterium | Significant increase in population | Higher DP (including DP4 - this compound) | |
| Lactobacillus | Moderate increase in population | Lower DP (e.g., Isomaltose) | |
| Clostridium | Inhibition of pathogenic species | N/A | |
| Bacteroides | Variable effects reported | N/A |
Table 2: Short-Chain Fatty Acid (SCFA) Production from Isomaltooligosaccharide (IMO) Fermentation
| Short-Chain Fatty Acid | Typical Molar Ratio (Acetate:Propionate:Butyrate) | Key Functions | Reference(s) |
| Acetate | ~60% | Energy for colonocytes, lipogenesis | |
| Propionate | ~20% | Hepatic gluconeogenesis, cholesterol regulation | |
| Butyrate | ~20% | Primary energy source for colonocytes, anti-inflammatory, gut barrier enhancement |
Mechanism of Action
The health benefits of this compound are primarily mediated by the SCFAs produced during its fermentation. These molecules act as signaling molecules that influence various physiological processes in the gut.
Bacterial Metabolism of this compound
Bifidobacterium species possess specific gene clusters that encode for ATP-binding cassette (ABC) transporters for the uptake of oligosaccharides like this compound. Once inside the cell, a suite of intracellular α-glucosidases hydrolyzes the α-1,6 glycosidic bonds, breaking down the tetrasaccharide into glucose monomers. These monomers then enter the central fermentation pathway of the bifidobacteria, known as the "bifid shunt," to produce acetate and lactate.
SCFA-Mediated Signaling and Gut Barrier Enhancement
The SCFAs produced from this compound fermentation, particularly butyrate, play a crucial role in strengthening the intestinal barrier function. This is achieved through the modulation of tight junction proteins, which regulate paracellular permeability.
Butyrate acts as a signaling molecule by activating G-protein coupled receptors (GPCRs), such as GPR43, on the surface of intestinal epithelial cells. This activation triggers a downstream signaling cascade that can lead to the upregulation of genes encoding tight junction proteins like Claudins and Zonula Occludens-1 (ZO-1). Increased expression and proper localization of these proteins enhance the integrity of the tight junctions, thereby reducing intestinal permeability and preventing the translocation of harmful substances from the gut lumen into the bloodstream.
Experimental Protocols
The following are generalized protocols for assessing the prebiotic activity of this compound.
In Vitro Fermentation with Pure Bacterial Cultures
This protocol is designed to assess the ability of a specific probiotic strain to utilize this compound.
Materials:
-
Probiotic strain (e.g., Bifidobacterium longum)
-
Modified MRS broth (with this compound as the sole carbon source, 1-2% w/v)
-
Anaerobic chamber or jars
-
Spectrophotometer
-
Plate reader or equipment for CFU counting
-
HPLC or GC for SCFA analysis
Procedure:
-
Prepare modified MRS broth, replacing glucose with 1-2% (w/v) filter-sterilized this compound.
-
Inoculate the broth with a fresh overnight culture of the probiotic strain to an initial OD600 of ~0.05.
-
Incubate anaerobically at 37°C.
-
Monitor bacterial growth over 48 hours by measuring OD600 at regular intervals or by performing plate counts (CFU/mL).
-
At the end of the fermentation, collect supernatant by centrifugation.
-
Analyze the supernatant for SCFA concentrations using HPLC or GC.
-
A control with glucose as the carbon source should be run in parallel for comparison.
In Vitro Fecal Fermentation
This protocol simulates the fermentation of this compound by the complex gut microbiota.
Materials:
-
Fresh fecal samples from healthy donors
-
Basal fermentation medium
-
This compound
-
Anaerobic chamber
-
pH-controlled fermenters or serum bottles
-
Equipment for DNA extraction and 16S rRNA gene sequencing
-
HPLC or GC for SCFA analysis
Procedure:
-
Prepare a fecal slurry (e.g., 10% w/v in phosphate-buffered saline) inside an anaerobic chamber.
-
Add the fecal slurry to a basal fermentation medium containing 1% (w/v) this compound.
-
Incubate anaerobically at 37°C for up to 48 hours.
-
Collect samples at different time points (e.g., 0, 12, 24, 48 hours).
-
From each sample, measure pH and collect aliquots for SCFA analysis and microbial DNA extraction.
-
Analyze SCFA concentrations by HPLC or GC.
-
Analyze changes in microbial community composition by 16S rRNA gene sequencing.
-
A control without any added carbohydrate should be included.
Conclusion
This compound exhibits significant prebiotic potential, primarily through its selective fermentation by beneficial gut bacteria such as Bifidobacterium. The resulting production of short-chain fatty acids, particularly butyrate, contributes to the enhancement of the intestinal barrier function by modulating the expression of tight junction proteins. While more quantitative data on the fermentation of pure this compound is needed, the existing evidence strongly supports its role as a functional ingredient for promoting gut health. Further research, including well-designed clinical trials, is warranted to fully elucidate its therapeutic applications in gastrointestinal and metabolic diseases.
References
Methodological & Application
Application Notes and Protocols for Isomaltotetraose Production Using Dextransucrase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isomaltotetraose (B46569), a non-digestible isomalto-oligosaccharide (IMO), is of increasing interest in the pharmaceutical and nutraceutical industries due to its potential prebiotic properties. This document provides detailed protocols for the production, purification, and analysis of this compound using dextransucrase, an enzyme primarily produced by Leuconostoc mesenteroides. Dextransucrase catalyzes the transfer of glucose units from sucrose (B13894) to an acceptor molecule, in this case, a smaller oligosaccharide, to synthesize this compound. These application notes offer a comprehensive guide, from enzyme production to the final purified product, to facilitate research and development in this area.
Data Presentation
Table 1: Comparison of Dextransucrase Purification Schemes from Leuconostoc mesenteroides
| Parameter | Method 1: PEG 400 Fractionation[1] | Method 2: PEG 6000 Phase Partitioning[2] | Method 3: Ultrafiltration & Anion Exchange Chromatography[3][4] |
| Starting Material | Cell-free supernatant | Culture supernatant | Cell-free supernatant |
| Purification Steps | Polyethylene (B3416737) glycol (PEG 400) fractionation, Centrifugation | Three-step phase partitioning with PEG 6000 | Ultrafiltration (300 kDa membrane), Dextranase (B8822743) hydrolysis, Anion exchange chromatography |
| Specific Activity | 24.0 U/mg[1] | 42.1 U/mg[2] | 335.1 U/mg[3][4] |
| Purification Fold | 29.4[1] | Not explicitly stated, but higher than PEG 400 method | 118[3][4] |
| Overall Yield | 18.3%[1] | 84%[2] | 26%[3][4] |
| Molecular Weight | ~200 kDa[1] | Not explicitly stated | 170.1 kDa[3][4] |
Table 2: Optimized Conditions for Isomalto-oligosaccharide (IMO) Synthesis using Dextransucrase
| Parameter | Condition | Outcome | Reference |
| Enzyme Source | Leuconostoc mesenteroides B-512F | Efficient synthesis of a homologous series of IMOs (DP 3-9) | [5] |
| Substrate (Donor) | Sucrose | Provides glucose units for transfer | [6] |
| Substrate (Acceptor) | Glucose | Production of IMOs with a 58% yield | [7][8] |
| Maltose | Production of long-chain IMOs (DP3-DP9) with 70-90% yield | [9] | |
| Isomaltulose | Total oligosaccharide yield of 41-42% | [5] | |
| Optimal Substrate Ratio | Sucrose:Maltose (2:1, w/v) | Higher yields of long-chain IMOs | [9] |
| pH | 5.0 - 5.5 | Optimal for dextransucrase activity | [3][10] |
| Temperature | 30°C - 35°C | Optimal for dextransucrase activity and dextran (B179266) production | [3][10] |
| Reaction Time | 24 - 48 hours | Sufficient for significant product formation | [5] |
Experimental Protocols
Protocol 1: Production and Partial Purification of Dextransucrase from Leuconostoc mesenteroides
This protocol describes the production of dextransucrase from Leuconostoc mesenteroides and its partial purification using polyethylene glycol (PEG) fractionation.
1. Dextransucrase Production:
-
Prepare Mineral Salt Medium (MSM) broth.
-
Inoculate a single colony of L. mesenteroides into 10 mL of MSM broth and incubate at 30°C for 20 hours in the dark.[1]
-
Transfer 1% of this culture into 90 mL of fresh MSM broth in a 250-mL conical flask and incubate under the same conditions.[1]
-
After incubation, centrifuge the culture broth at 10,000 rpm for 20 minutes at 4°C to pellet the cells.[1]
-
Collect the cell-free supernatant, which contains the crude extracellular dextransucrase. Store at -20°C for further use.[1]
2. Dextransucrase Activity Assay (DNS Method):
-
One unit of dextransucrase (DSU) is defined as the amount of enzyme that converts 1 mg of sucrose in 1 hour under optimal conditions.[10]
-
Prepare a 10% (w/v) sucrose solution in 20 mM sodium acetate (B1210297) buffer (pH 5.4).[1]
-
Mix 50 µL of the enzyme sample with the sucrose solution.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 15 or 30 minutes).[1]
-
Stop the reaction by adding 3,5-Dinitrosalicylic acid (DNS) reagent, which measures the amount of reducing sugar (fructose) released.
-
Measure the absorbance at 540 nm and calculate the enzyme activity based on a fructose (B13574) standard curve.
3. Enzyme Purification by PEG Fractionation:
-
To 50 mL of the cell-free supernatant, slowly add ice-cold PEG 400 to a final concentration of 25-50%.[1]
-
Incubate the mixture at 4°C for 12 hours with gentle stirring.[1]
-
Centrifuge the mixture at 13,200 x g for 30 minutes at 4°C to precipitate the dextransucrase.[1]
-
Discard the supernatant and resuspend the enzyme pellet in a minimal volume of 20 mM sodium acetate buffer (pH 5.4).
-
Determine the protein concentration and specific activity of the purified enzyme.
Protocol 2: Enzymatic Synthesis of this compound
This protocol outlines the synthesis of this compound using the partially purified dextransucrase.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer of 20 mM sodium acetate, pH 5.4, containing 0.05 g/L CaCl₂.[6]
-
Dissolve sucrose (donor substrate) and an acceptor substrate in the reaction buffer. For this compound production, isomaltotriose (B1581827) is a suitable acceptor. A starting point for optimization is a sucrose to acceptor molar ratio of 2:1.
-
A typical starting concentration is 10% (w/v) sucrose and 5% (w/v) isomaltotriose.
-
-
Enzymatic Reaction:
-
Add the partially purified dextransucrase to the reaction mixture. A starting enzyme concentration of 0.05 U/mL is recommended.[6]
-
Incubate the reaction at 30°C with gentle agitation for 24-48 hours.[5]
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.
-
-
Reaction Termination:
-
Terminate the reaction by heating the mixture at 100°C for 10 minutes to inactivate the enzyme.
-
Protocol 3: Purification of this compound
This protocol describes a general strategy for the purification of this compound from the reaction mixture using chromatographic techniques.
-
Removal of Monosaccharides and Disaccharides:
-
The reaction mixture will contain residual sucrose, fructose, glucose, and the acceptor. These can be removed using size-exclusion chromatography or by fermentation with Saccharomyces cerevisiae, which will consume these smaller sugars.
-
-
Chromatographic Separation:
-
For higher purity, employ preparative High-Performance Liquid Chromatography (HPLC).
-
Column: A polymer-based amino column or a C18 column can be used.[6][11]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used for separation on an amino column.
-
Detection: Use a refractive index detector (RID) to monitor the elution of the oligosaccharides.
-
Collect the fractions corresponding to the this compound peak based on the retention time of a standard.
-
-
Desalting and Lyophilization:
-
Pool the this compound-containing fractions.
-
If necessary, desalt the pooled fractions using a suitable method.
-
Lyophilize the purified fraction to obtain this compound as a white powder.
-
Protocol 4: Quantitative Analysis of this compound by HPLC-RID
This protocol provides a method for the quantitative analysis of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a refractive index detector (RID).
-
-
Chromatographic Conditions:
-
Column: A polymer-based amino column (e.g., Shodex Asahipak NH2P-50 4E).
-
Mobile Phase: Acetonitrile:Water (e.g., 70:30, v/v), isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
-
Standard Preparation:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
-
Sample Preparation:
-
Dilute the sample containing this compound in the mobile phase to a concentration that falls within the range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Inject the prepared sample into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Mandatory Visualization
Caption: Reaction mechanism of this compound synthesis by dextransucrase.
Caption: Workflow for dextransucrase partial purification.
Caption: Overall workflow for this compound production and analysis.
References
- 1. Purification, Characterization and N-terminal Protein Sequencing of the Enzyme Dextransucrase Produced by Leuconostoc mesenteroides – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. researchgate.net [researchgate.net]
- 3. New dextransucrase purification process of the enzyme produced by Leuconostoc mesenteroides IBUN 91.2.98 based on binding product and dextranase hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of isomaltulose-derived oligosaccharides produced by transglucosylation reaction of Leuconostoc mesenteroides dextransucrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the Different Dextransucrase Activities Excreted in Glucose, Fructose, or Sucrose Medium by Leuconostoc mesenteroides NRRL B-1299 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimized substrate concentrations for production of long-chain isomaltooligosaccharides using dextransucrase of Leuconostoc mesenteroides B-512F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Isomaltotetraose by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomaltotetraose (B46569), a tetrasaccharide composed of four glucose units linked by α-1,6 glycosidic bonds, is of significant interest in the food and pharmaceutical industries for its potential prebiotic properties and other health benefits. The effective purification of this compound from complex mixtures, such as enzymatic synthesis reaction products or natural extracts, is crucial for its characterization and application. This document provides detailed application notes and protocols for the purification of this compound using various chromatographic techniques, including Hydrophilic Interaction Chromatography (HILIC), Ion-Exchange Chromatography (IEC), and Size-Exclusion Chromatography (SEC).
Chromatographic Purification Strategies
The selection of an appropriate chromatographic technique for this compound purification depends on the sample matrix, the scale of purification (analytical or preparative), and the desired purity of the final product. A multi-step chromatographic approach is often employed to achieve high purity.
Caption: General workflow for the purification of this compound.
Data Presentation: Comparison of Chromatographic Techniques
The following table summarizes typical performance characteristics of different chromatographic methods for the purification of this compound. These values are intended as a general guide and may vary depending on the specific experimental conditions.
| Chromatographic Technique | Stationary Phase Example | Primary Separation Principle | Typical Purity | Typical Yield | Key Advantages |
| Hydrophilic Interaction Chromatography (HILIC) | Amino-propyl silica (B1680970), Amide | Partitioning between a water-enriched layer on the stationary phase and a more organic mobile phase | >98% | 80-90% | High resolution of isomers and oligomers, volatile mobile phases compatible with MS. |
| Ion-Exchange Chromatography (IEC) | Strong cation-exchange resin (e.g., Dowex 50WX4 in Ca²⁺ or H⁺ form) | Reversible adsorption of charged molecules to an oppositely charged stationary phase. For neutral sugars, separation is based on the interaction of hydroxyl groups with the resin's counter-ions.[1][2] | 90-95% | 85-95% | High capacity, effective for separating oligosaccharides from mono- and disaccharides.[1][2] |
| Size-Exclusion Chromatography (SEC) | Polyacrylamide gel (e.g., Bio-Gel P-2) | Separation based on molecular size.[3] | 85-90% | >95% | Gentle, non-denaturing conditions, useful for desalting and initial cleanup.[3][4] |
Experimental Protocols
Hydrophilic Interaction Chromatography (HILIC)
HILIC is a powerful technique for separating polar compounds like oligosaccharides. It offers excellent resolution and is often used as a final polishing step.
Caption: Experimental workflow for HILIC purification of this compound.
Protocol: Preparative HILIC for this compound Purification
-
Column: Amino-propyl silica column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Deionized water.
-
Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
Flow Rate: 4.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 500 µL (concentration up to 50 mg/mL, depending on column loading capacity).
Procedure:
-
Sample Preparation: Dissolve the partially purified this compound fraction in a mixture of Mobile Phase A and B (e.g., 70:30 v/v). Filter the sample through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the column with 70% Mobile Phase A and 30% Mobile Phase B for at least 10 column volumes.
-
Injection and Elution: Inject the prepared sample. A typical gradient elution is as follows:
-
0-5 min: 70% A, 30% B (isocratic)
-
5-25 min: Linear gradient from 70% A to 50% A
-
25-30 min: Hold at 50% A
-
30.1-35 min: Return to 70% A and re-equilibrate.
-
Note: The gradient profile should be optimized for the specific sample mixture.[5]
-
-
Fraction Collection: Collect fractions corresponding to the this compound peak based on the chromatogram.
-
Purity Analysis: Analyze the collected fractions using an analytical HILIC method or other appropriate techniques to determine the purity.
-
Post-Purification: Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Ion-Exchange Chromatography (IEC)
IEC is particularly useful for separating oligosaccharides from monosaccharides and disaccharides in a crude mixture. The separation of neutral carbohydrates on a strong cation-exchange resin is based on a ligand exchange mechanism with the counter-ion of the resin.
Caption: Experimental workflow for IEC purification of this compound.
Protocol: Preparative IEC for this compound Purification
-
Resin: Strong cation-exchange resin (e.g., Dowex 50WX4) in the calcium (Ca²⁺) or hydrogen (H⁺) form.[1] The H⁺ form may offer better selectivity between maltose (B56501) and maltotriose, while the K⁺ form can provide higher adsorption capacity.[1]
-
Column: Glass column (e.g., 50 x 2.5 cm).
-
Mobile Phase: Deionized water.
-
Detector: Refractive Index (RI).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or slightly elevated (e.g., 40°C) to reduce viscosity and improve resolution.
Procedure:
-
Resin Preparation: If the resin is not in the desired cationic form, it needs to be converted. For the Ca²⁺ form, wash the resin extensively with a solution of CaCl₂ (e.g., 1 M), followed by thorough rinsing with deionized water until no chloride ions are detected in the effluent.
-
Column Packing and Equilibration: Pack the column with the prepared resin and equilibrate with deionized water until a stable baseline is achieved on the RI detector.
-
Sample Preparation: Dissolve the crude oligosaccharide mixture in deionized water and filter through a 0.45 µm filter.
-
Sample Loading: Apply the sample to the top of the column.
-
Isocratic Elution: Elute the column with deionized water. Oligosaccharides will elute in order of increasing degree of polymerization (DP), with monosaccharides eluting first, followed by disaccharides, trisaccharides, and then this compound.
-
Fraction Collection: Collect fractions and monitor the composition of each fraction using an appropriate analytical method (e.g., analytical HPLC or TLC).
-
Purity Analysis and Post-Purification: Pool the fractions containing pure this compound and remove the water by lyophilization.
Size-Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their size. It is a gentle method suitable for the initial cleanup of crude mixtures, particularly for desalting and removing very high molecular weight contaminants.
Caption: Experimental workflow for SEC purification of this compound.
Protocol: SEC for this compound Purification
-
Gel: Bio-Gel P-2, fine or extra-fine grade.[6] The fractionation range for Bio-Gel P-2 is 100-1,800 Da, which is suitable for separating small oligosaccharides.[7]
-
Column: Glass column (e.g., 100 x 2.5 cm).
-
Mobile Phase: Deionized water or a low concentration salt buffer (e.g., 0.1 M ammonium (B1175870) acetate) to minimize ionic interactions.
-
Detector: Refractive Index (RI).
-
Flow Rate: 0.5 mL/min (low flow rates are recommended for better resolution).
-
Column Temperature: Ambient.
Procedure:
-
Gel Preparation: Hydrate the dry Bio-Gel P-2 powder in the mobile phase for at least 4 hours at room temperature.[7] Degas the gel slurry before packing.
-
Column Packing and Equilibration: Pack the column with the hydrated gel and equilibrate with the mobile phase for several column volumes until the bed is stable.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter if necessary.
-
Sample Application: Carefully apply the sample to the top of the gel bed. The sample volume should be small relative to the column volume (typically 1-5%) for optimal resolution.
-
Elution: Elute the column with the mobile phase. Molecules will separate based on size, with larger molecules eluting first. This compound will elute after larger oligosaccharides and before smaller sugars and salts.
-
Fraction Collection: Collect fractions and monitor their composition.
-
Purity Analysis and Post-Purification: Analyze the purity of the fractions. Pool the desired fractions and lyophilize if a volatile buffer was used, or proceed to a subsequent purification step.
Conclusion
The purification of this compound can be effectively achieved using a combination of chromatographic techniques. Size-exclusion and ion-exchange chromatography are well-suited for initial cleanup and separation of oligosaccharides based on size and interaction with the stationary phase, respectively. Hydrophilic interaction chromatography offers high resolution for the final polishing step to obtain high-purity this compound. The protocols provided herein serve as a starting point, and optimization of parameters such as gradient slope, flow rate, and sample loading will be necessary to achieve the desired purity and yield for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatographic Separation of Isomaltooligosaccharides on Ion-Exchange Resins: Effect of the Cationic Form [ouci.dntb.gov.ua]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Bio-Gel P Polyacrylamide Gel | Bio-Rad [bio-rad.com]
- 5. HILIC Separation Methods on Poly-Hydroxyl Stationary Phases for Determination of Common Saccharides with Evaporative Light-Scattering Detector and Rapid Determination of Isomaltulose in Protein-Rich Food Supplements [mdpi.com]
- 6. biocompare.com [biocompare.com]
- 7. bio-rad.com [bio-rad.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantitative Analysis of Isomaltotetraose
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isomaltotetraose is a tetrasaccharide of significant interest in the food, nutrition, and pharmaceutical industries due to its potential prebiotic properties and use as a functional food ingredient. Accurate quantification of this compound in various matrices, from raw materials to finished products, is crucial for quality control, formulation development, and research. This document provides detailed protocols and application notes for three common High-Performance Liquid Chromatography (HPLC) methods used for the quantification of this compound: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), HPLC with Refractive Index (RI) Detection, and HPLC with Evaporative Light Scattering Detection (ELSD).
Method 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
Principle: HPAEC-PAD is a highly sensitive and specific method for carbohydrate analysis that does not require derivatization.[1] At high pH, the hydroxyl groups of carbohydrates become ionized, allowing them to be separated on strong anion-exchange columns.[1] Pulsed Amperometric Detection (PAD) provides direct and highly sensitive detection of underivatized carbohydrates by measuring the current generated from their oxidation on a gold electrode surface.[2] This technique is capable of separating complex mixtures of carbohydrates, including isomers, with high resolution.[1][3]
Experimental Protocol:
-
Instrumentation:
-
High-Pressure Ion Chromatography System.
-
Pulsed Amperometric Detector with a gold working electrode.
-
-
Chromatographic Conditions:
-
Column: Dionex CarboPac™ PA200 (3 x 150 mm) or similar high-performance anion-exchange column designed for oligosaccharide separations.
-
Mobile Phase A: 100 mM Sodium Hydroxide (NaOH).
-
Mobile Phase B: 100 mM NaOH with 1 M Sodium Acetate (NaOAc).
-
Flow Rate: 0.4 - 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-2 min: Isocratic with 100% Mobile Phase A.
-
2-20 min: Linear gradient to introduce Mobile Phase B for elution of higher oligosaccharides. The exact gradient will depend on the specific mixture of saccharides.
-
Follow with a high concentration of Mobile Phase B wash and re-equilibration with Mobile Phase A.
-
-
-
Standard & Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in deionized water. Create a series of calibration standards (e.g., 1 to 100 µg/mL) by serial dilution.
-
Sample Preparation:
-
Dilute liquid samples with deionized water to fall within the calibration range.
-
For solid samples, perform an aqueous extraction followed by centrifugation.
-
Filter all standards and samples through a 0.22 µm syringe filter before injection.
-
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
-
Data Presentation: Expected Method Performance
| Validation Parameter | Typical Performance | Reference |
| Specificity | High resolution, capable of separating isomers. | |
| Linearity (R²) | ≥ 0.999 | N/A |
| Limit of Detection (LOD) | Low µg/L (ppb) range. | |
| Limit of Quantification (LOQ) | Low µg/L (ppb) range. | |
| Precision (%RSD) | < 5% | N/A |
Method 2: HPLC with Refractive Index (RI) Detection
Principle: This is a widely used, robust method for the analysis of sugars. Separation is typically achieved in hydrophilic interaction liquid chromatography (HILIC) or normal-phase mode on an amino- or amide-bonded silica (B1680970) column. The Refractive Index (RI) detector measures the difference in the refractive index between the mobile phase and the sample eluting from the column. While it is a universal detector for carbohydrates, it has lower sensitivity compared to PAD or ELSD and is not compatible with gradient elution, which can lead to longer analysis times for complex samples.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with an isocratic pump.
-
Refractive Index (RI) Detector.
-
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH Amide (2.1 x 15 cm, 1.7 µm) or a similar polymer-based amino column.
-
Mobile Phase: Acetonitrile (B52724)/Water (e.g., 75:25, v/v). The ratio may need optimization.
-
Flow Rate: 0.25 - 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detector Temperature: 40 °C.
-
Injection Volume: 3 - 20 µL.
-
-
Standard & Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in the mobile phase. Create calibration standards (e.g., 0.5 to 15 mg/mL) by serial dilution.
-
Sample Preparation:
-
For beverages, remove any carbonation by ultrasonication.
-
Centrifuge samples to remove particulates.
-
Filter the supernatant through a 0.45 µm membrane filter. The filtrate is the sample solution.
-
-
-
Quantification:
-
Create a standard curve by plotting the peak height or area against the concentration of the standards. The relationship should be linear over the tested range.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Data Presentation: Expected Method Performance
| Validation Parameter | Typical Performance | Reference |
| Specificity | Moderate; may have co-elution with other isomers. | N/A |
| Linearity (R²) | ≥ 0.999 | |
| Limit of Detection (LOD) | N/A (Generally in the low mg/mL range) | |
| Limit of Quantification (LOQ) | ~0.025 g/100 mL (250 µg/mL) for similar IMOs. | |
| Precision (%RSD) | < 5% | N/A |
Method 3: HPLC with Evaporative Light Scattering Detection (ELSD)
Principle: HPLC-ELSD is an excellent alternative to RI detection, particularly because it is compatible with gradient elution, allowing for the simultaneous analysis of multiple compounds with varying polarities in a shorter time. The detector works by nebulizing the column eluent into fine droplets, evaporating the mobile phase to leave non-volatile analyte particles, and then measuring the amount of light scattered by these particles. This makes it suitable for detecting any non-volatile analyte, such as this compound.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a binary or quaternary gradient pump.
-
Evaporative Light Scattering Detector (ELSD).
-
-
Chromatographic Conditions:
-
Column: A HILIC or polymer-based amino column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35-40 °C.
-
Injection Volume: 10-20 µL.
-
Gradient Elution: Start with a high percentage of acetonitrile (e.g., 80%) and gradually increase the water content to elute the more polar oligosaccharides.
-
ELSD Settings:
-
Nebulizer Temperature: 40-50 °C.
-
Evaporator/Drift Tube Temperature: 60-100 °C.
-
Gas Flow (Nitrogen): 1.5 - 2.6 L/min.
-
-
-
Standard & Sample Preparation:
-
Standard Preparation: Prepare a stock solution and calibration standards of this compound in an acetonitrile/water mixture (e.g., 50:50 v/v).
-
Sample Preparation:
-
For complex matrices like food or biological samples, a cleanup step may be necessary.
-
This can involve protein precipitation with acetonitrile, followed by Solid-Phase Extraction (SPE) using C18 and/or graphitized carbon cartridges to remove interferences.
-
Filter all final solutions through a 0.22 µm filter.
-
-
-
Quantification:
-
The ELSD response is often non-linear and may require a logarithmic transformation (log[Area] vs. log[Concentration]) to generate a linear calibration curve.
-
Calculate the concentration in the sample based on the generated curve.
-
Data Presentation: Expected Method Performance
| Validation Parameter | Typical Performance | Reference |
| Specificity | Good, enhanced by gradient separation capability. | |
| Linearity (R²) | > 0.998 (often after log-log transformation) | |
| Limit of Detection (LOD) | ~0.5 µg/mL for similar oligosaccharides. | |
| Limit of Quantification (LOQ) | ~1.8 µg/mL for similar oligosaccharides. | |
| Accuracy (Recovery) | 91.5% - 107.6% | |
| Precision (%RSD) | < 9.0% |
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Logical relationship of core HPLC system components.
References
Application Notes and Protocols: Isomaltotetraose as a Substrate for Glycoside Hydrolases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isomaltotetraose (B46569) as a substrate for studying the activity of glycoside hydrolases (GH). This document includes detailed information on relevant enzyme families, kinetic data for related substrates, and standardized protocols for enzyme characterization.
Introduction
This compound is an α-(1→6)-linked glucooligosaccharide that serves as a specific substrate for certain glycoside hydrolases. The enzymatic hydrolysis of this compound is a key reaction in various biological processes and has significant implications for the food and pharmaceutical industries. Understanding the kinetics and mechanisms of glycoside hydrolases that act on this compound is crucial for applications ranging from the production of isomaltooligosaccharides (IMOs) as prebiotics to the development of enzyme inhibitors for therapeutic purposes.[1][2] Glycoside hydrolases belonging to families GH13, GH27, GH31, and GH97 are known to act on substrates with α-1,6-glucosidic linkages.[3]
Relevant Glycoside Hydrolases
Several types of glycoside hydrolases can utilize isomaltooligosaccharides, including this compound, as substrates. The primary enzymes of interest are:
-
α-Glucosidases (EC 3.2.1.20): These enzymes are known to hydrolyze terminal, non-reducing α-(1→4)-linked glucose residues, but many also exhibit activity towards α-(1→6) linkages.[4] They are found in a wide range of organisms, including bacteria, yeast, fungi, plants, and animals.[3] α-Glucosidases from Aspergillus niger and Schwanniomyces occidentalis have been shown to be involved in both the hydrolysis and transglycosylation of isomaltooligosaccharides.
-
Oligo-1,6-glucosidases (EC 3.2.1.10): Also known as isomaltase, these enzymes specifically hydrolyze α-(1→6)-glucosidic linkages in isomaltooligosaccharides. An example is the thermostable oligo-1,6-glucosidase from Bacillus sp. DG0303.
-
Isomalto-dextranase (EC 3.2.1.94): This enzyme catalyzes the hydrolysis of α-(1→6)-glucosidic linkages in dextran (B179266) and isomaltooligosaccharides.
It is important to note that some α-glucosidases, such as MalL from Bacillus subtilis, do not hydrolyze isomaltooligosaccharides like isomaltotriose (B1581827) and this compound, highlighting the substrate specificity within this enzyme class.
Data Presentation: Kinetic Parameters of Glycoside Hydrolases
While specific kinetic data for this compound is not extensively reported, the following tables summarize the kinetic parameters of representative glycoside hydrolases for closely related isomaltooligosaccharides and a common synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). This data provides a valuable reference for comparative studies.
Table 1: Kinetic Parameters of Oligo-1,6-Glucosidase from Bacillus sp. DG0303
| Substrate | Km (mM) | Vmax (μmol·min-1·mg-1) |
| Isomaltotriose | 3.7 | 1827 |
| Isomaltose | 40.8 | 3410 |
| Panose | 4.7 | 1669 |
| p-Nitrophenyl-α-D-glucopyranoside (pNPG) | 4.6 | 5629 |
Table 2: Kinetic Parameters of α-Glucosidase from Aspergillus niger
| Substrate | Km (mM) | Vmax (µmol·min-1·mg-1) |
| p-Nitrophenyl-α-D-glucopyranoside (pNPG) | 0.17 | 18.7 |
Table 3: Kinetic Parameters of α-Glucosidase from Thermoanaerobacter tengcongensis MB4
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1·mM-1) |
| Isomaltose | 2.6 ± 0.2 | 108.6 ± 3.4 | 41.8 |
| Isomaltotriose | 3.2 ± 0.1 | 145.3 ± 1.7 | 45.4 |
| Maltose | 1.8 ± 0.1 | 12.3 ± 0.2 | 6.8 |
| Panose | 1.2 ± 0.1 | 105.7 ± 1.2 | 88.1 |
| p-Nitrophenyl-α-D-glucopyranoside (pNPG) | 0.4 ± 0.0 | 340.5 ± 2.6 | 851.3 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Retaining mechanism of a GH31 α-glucosidase.
Caption: Experimental workflow for kinetic characterization.
Experimental Protocols
Protocol 1: Determination of Kinetic Parameters (Km and Vmax) for this compound Hydrolysis
This protocol describes the determination of Michaelis-Menten kinetic parameters for a glycoside hydrolase using this compound as the substrate.
Materials:
-
Purified glycoside hydrolase of known concentration
-
This compound (high purity)
-
Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH adjusted to the enzyme's optimum)
-
Reaction termination solution (e.g., 1 M sodium carbonate or heat block at 100°C)
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system
-
Microcentrifuge tubes
-
Incubator or water bath
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 100 mM) in the assay buffer.
-
From the stock solution, prepare a series of dilutions of this compound in the assay buffer to achieve a range of final concentrations in the assay (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10, 20 mM). The range should bracket the expected Km value.
-
Dilute the purified enzyme in the assay buffer to a concentration that results in a linear rate of product formation for at least 10-15 minutes.
-
-
Enzyme Reaction:
-
For each substrate concentration, pipette 50 µL of the this compound dilution into a microcentrifuge tube.
-
Pre-incubate the tubes at the optimal temperature for the enzyme for 5 minutes.
-
Initiate the reaction by adding 50 µL of the diluted enzyme solution to each tube. Mix gently.
-
Incubate the reactions for a fixed time (e.g., 10 minutes) ensuring that the reaction is in the initial linear range (less than 15% substrate conversion).
-
Terminate the reaction by either adding 100 µL of 1 M sodium carbonate or by heating the tubes at 100°C for 5 minutes.
-
-
Product Quantification using HPAEC-PAD:
-
Prepare the terminated reaction samples for HPAEC-PAD analysis by appropriate dilution with ultrapure water and filtration (0.22 µm filter).
-
Analyze the samples by HPAEC-PAD to separate and quantify the hydrolysis products (e.g., glucose, isomaltose, isomaltotriose).
-
Create a standard curve for each of the expected products to convert peak areas to molar concentrations.
-
-
Data Analysis:
-
Calculate the initial velocity (v0) of the reaction for each substrate concentration, expressed as µmol of product formed per minute per mg of enzyme.
-
Plot the initial velocity (v0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values. Alternatively, use a Lineweaver-Burk plot for a linear representation of the data.
-
Protocol 2: Analysis of Transglycosylation versus Hydrolysis Activity
This protocol is designed to qualitatively and quantitatively assess the transglycosylation and hydrolysis products from the enzymatic reaction with this compound.
Materials:
-
Same as Protocol 1, with the addition of:
-
High concentration of this compound (e.g., 20-40% w/v)
-
Thin-Layer Chromatography (TLC) plate (silica gel)
-
TLC developing solvent (e.g., butanol:ethanol:water, 5:3:2 v/v/v)
-
TLC visualization reagent (e.g., diphenylamine-aniline-phosphoric acid)
Procedure:
-
Enzyme Reaction:
-
Set up reactions with a high concentration of this compound (e.g., 30% w/v) and a suitable amount of enzyme in the assay buffer.
-
Incubate the reaction at the optimal temperature.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the reaction mixture and terminate the enzyme activity.
-
-
Qualitative Analysis by TLC:
-
Spot the reaction aliquots, along with standards for glucose, isomaltose, isomaltotriose, this compound, and longer isomaltooligosaccharides (if available), onto a TLC plate.
-
Develop the chromatogram in the developing solvent.
-
Dry the plate and visualize the spots by spraying with the visualization reagent and heating.
-
The appearance of spots with lower mobility than this compound indicates the formation of transglycosylation products (e.g., isomaltopentaose, isomaltohexaose).
-
-
Quantitative Analysis by HPAEC-PAD:
-
Analyze the terminated reaction aliquots by HPAEC-PAD as described in Protocol 1.
-
Identify and quantify all hydrolysis products (glucose, isomaltose, isomaltotriose) and transglycosylation products.
-
Plot the concentration of each product over time to understand the reaction dynamics and the ratio of hydrolysis to transglycosylation.
-
Conclusion
This compound is a valuable substrate for the characterization of specific glycoside hydrolases, particularly those with activity towards α-(1→6)-glucosidic linkages. While specific kinetic data for this compound is not abundant in the literature, the protocols provided here, in conjunction with comparative data from related substrates, offer a robust framework for researchers to investigate the activity of novel glycoside hydrolases. Such studies are essential for advancing our understanding of carbohydrate metabolism and for the development of new biotechnological and therapeutic applications.
References
- 1. A subfamily classification to choreograph the diverse activities within glycoside hydrolase family 31 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of a Series of Long-Chain Isomaltooligosaccharides from Maltose by Bacillus subtilis AP-1 and Associated Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Isomaltotetraose in Food Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Isomaltotetraose as a Functional Ingredient
This compound is a tetrasaccharide composed of four glucose units linked primarily by α-D-(1,6) glycosidic bonds. It is a key component of Isomaltooligosaccharides (IMO), a mixture of short-chain carbohydrates that are gaining significant attention in the food and pharmaceutical industries.[1][2] Unlike traditional sugars, this compound and other long-chain IMOs (degree of polymerization ≥ 4) are resistant to digestion by human intestinal enzymes.[3] This resistance confers several beneficial properties, making it a versatile functional ingredient for developing healthier food products.
Key functionalities include acting as a prebiotic fiber, a low-glycemic sweetener, and a bulking agent that can improve food texture and shelf life.[1][4] These application notes provide an overview of its use in various food systems, quantitative data on its effects, and detailed protocols for its analysis and evaluation.
Application Notes: Functional Properties in Food Systems
This compound, typically as part of an IMO mixture, can be used to replace sucrose (B13894) and other sugars in a wide range of products, including baked goods, beverages, and confectionery.
Application in Bakery Products
In baked goods, this compound serves as a functional bulking agent and sugar replacer that improves product quality and shelf life. Its key benefits are moisture retention, texture improvement, and resistance to fermentation by yeast.
Key Benefits & Quantitative Data:
-
Improved Texture & Volume : The addition of IMO can increase the proof volume of dough and the final loaf volume of bread. A study on frozen dough found that a 6% (w/w flour) addition of IMO was optimal for achieving the highest proof and loaf volumes.
-
Enhanced Softness & Moisture : IMO contributes to a softer and moister crumb in bread, a quality that is retained even after frozen storage. This is due to its excellent moisture-retention properties, which help prevent starch staling.
-
Extended Shelf Life : By binding water and slowing starch retrogradation, this compound can extend the shelf life of baked products.
-
Color Development : As a reducing sugar, it participates in the Maillard reaction, contributing to a desirable brown crust color.
Table 1: Effect of Isomaltooligosaccharides (IMO) on Frozen Dough Bread Quality
| IMO Concentration (% w/w flour) | Loaf Volume (mL) | Crumb Hardness (N) | Crumb Moisture Content (%) |
|---|---|---|---|
| 0% (Control) | 850 | 6.5 | 42.5 |
| 3% | 880 | 5.8 | 43.1 |
| 6% | 910 | 5.2 | 43.8 |
| 9% | 860 | 5.5 | 43.5 |
Data synthesized from findings reported in studies on oligosaccharides in frozen dough.
Application in Beverages
This compound is well-suited for beverage applications due to its high stability in acidic conditions and during heat processing. It functions as a low-calorie sweetener and prebiotic fiber in functional drinks and sports beverages.
Key Benefits & Quantitative Data:
-
Low Sweetness Profile : IMO syrups have a sweetness level of approximately 40-60% relative to sucrose, allowing for sugar reduction without excessive sweetness.
-
Acid and Heat Stability : IMOs are remarkably stable, showing no decomposition when heated in a 50% syrup solution at 120°C and a pH of 3.0 for extended periods. This makes them ideal for pasteurized or UHT-treated acidic beverages like fruit juices and sports drinks.
-
Sensory Acceptability : In a study on juice blends fermented to produce IMOs, the resulting functional beverage achieved good sensory acceptability scores, averaging around 6 on a 9-point hedonic scale, which was comparable to natural orange juice.
Table 2: Physicochemical Properties of this compound/IMO for Beverages
| Property | Value/Characteristic | Reference |
|---|---|---|
| Relative Sweetness (Sucrose = 100) | 40 - 60% | |
| Glycemic Index (IMO) | ~35 | |
| Stability | Stable at pH 3.0 and 120°C | |
| Fermentability by Probiotics | High |
| Fermentability by Yeast | Low | |
Application in Confectionery
In confectionery, this compound is used to create reduced-sugar or "better-for-you" products like soft milk candies. It acts as a bulking agent and helps control texture and water activity.
Key Benefits & Quantitative Data:
-
Sucrose Replacement : It can replace sucrose to reduce caloric content and lower the glycemic impact of candies.
-
Texture Modification : A study on soft milk candy showed that replacing 50% of sucrose with IMO resulted in a product with the highest sensory scores and an overall liking similar to the full-sucrose control.
-
Control of Water Activity (aw) : While IMO addition can increase moisture and water activity compared to sucrose, a 50% substitution level was found to maintain a comparable hardness and texture in milk candy. Controlling water activity is crucial for microbial stability.
Table 3: Effect of IMO as a Sucrose Replacer in Soft Milk Candy
| Sucrose Replacement Level | Hardness (g) | Water Activity (aw) | Overall Liking (9-point scale) |
|---|---|---|---|
| 0% (100% Sucrose) | 1350 | 0.72 | 7.1 |
| 50% IMO | 1330 | 0.75 | 7.0 |
| 75% IMO | 1280 | 0.77 | 6.2 |
Data adapted from a study on sucrose replacement in soft milk candy.
Physiological Effects & Mechanisms
Prebiotic Functionality
This compound is considered a prebiotic because it resists digestion in the upper gastrointestinal tract and is selectively fermented by beneficial bacteria in the colon, particularly Bifidobacterium and Lactobacillus species. This fermentation produces short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate (B1204436), which contribute to gut health.
Benefits of Prebiotic Activity:
-
Modulates gut microbiota composition.
-
Improves bowel movements and relieves constipation.
-
Enhances the immune system.
-
Lowers cholesterol levels.
-
Increases the absorption of minerals.
Low Glycemic Impact
The α-D-(1,6) glycosidic bonds that characterize this compound are not easily hydrolyzed by enzymes in the human upper gastrointestinal tract (e.g., amylase, sucrase-isomaltase). This slow and incomplete digestion results in a blunted postprandial blood glucose response. Commercial IMO preparations have a reported Glycemic Index (GI) of approximately 34.66, classifying them as a low-GI ingredient.
Detailed Experimental Protocols
Protocol 1: Determination of this compound in a Beverage by HPLC-RID
This protocol describes a method for quantifying this compound and other oligosaccharides in a clear beverage matrix using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).
Methodology:
-
Standard Preparation : 1.1. Accurately weigh ~50 mg of pure this compound standard and dissolve in a 5 mL volumetric flask with deionized water to create a stock solution. 1.2. Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.25, 1, 5, 10 mg/mL).
-
Sample Preparation : 2.1. For carbonated beverages, degas the sample using ultrasonication. 2.2. Transfer an accurately measured volume (e.g., 10 mL) of the beverage into a centrifuge tube. 2.3. Centrifuge at 5000 x g for 5 minutes to pellet any suspended solids. 2.4. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Conditions :
-
Instrument : HPLC system with a Refractive Index Detector (RID).
-
Column : Polymer-based Amino column (e.g., 250 mm x 4.6 mm, 5 µm) or an Amide column.
-
Mobile Phase : Acetonitrile:Water (e.g., 75:25 v/v), isocratic elution.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 35-40°C.
-
Injection Volume : 10-20 µL.
-
-
Analysis : 4.1. Inject the calibration standards to establish a calibration curve by plotting peak area against concentration. 4.2. Inject the prepared sample solution. 4.3. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. 4.4. Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
Protocol 2: Assessment of Prebiotic Activity via in vitro Batch Fermentation
This protocol outlines an in vitro batch fermentation model using human fecal inocula to assess the prebiotic potential of this compound by measuring SCFA production and changes in microbiota.
Methodology:
-
Preparation (Anaerobic Conditions) : 1.1. Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least 3-6 months. 1.2. Prepare a 10% (w/v) fecal slurry by homogenizing the sample in pre-reduced anaerobic phosphate-buffered saline (PBS). 1.3. Prepare a basal fermentation medium (e.g., MPYG) containing 1% (w/v) this compound as the sole carbohydrate source. Include a control medium with no added carbohydrate and a positive control with a known prebiotic like inulin.
-
Fermentation : 2.1. In an anaerobic chamber, dispense the medium into sterile fermentation vessels. 2.2. Inoculate the medium with the fecal slurry at a 1:10 ratio (slurry:medium). 2.3. Collect a baseline (T=0) sample immediately after inoculation. 2.4. Incubate the vessels at 37°C with gentle shaking for up to 48 hours. 2.5. Collect samples at desired time points (e.g., 24h, 48h).
-
Analysis : 3.1. SCFA Analysis : Centrifuge the collected samples. Filter the supernatant and analyze for acetate, propionate, and butyrate concentrations using Gas Chromatography (GC). 3.2. Microbiota Analysis : Extract total DNA from the sample pellets. Perform 16S rRNA gene sequencing to analyze changes in the microbial community composition (e.g., increase in Bifidobacterium). 3.3. pH Measurement : Measure the pH of the fermentation broth at each time point to monitor acidification, an indicator of fermentation.
Protocol 3: Evaluation of this compound in a Wire-Cut Cookie Formulation
This protocol describes the methodology for replacing sucrose with this compound (as IMO) in a wire-cut cookie and evaluating its impact on physical and textural properties.
References
- 1. Sensory analysis of juice blend containing isomalto-oligosaccharides produced by fermentation with Weissella cibaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Simulation of Human Colonic Fermentation: A Practical Approach towards Models’ Design and Analytical Tools [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Effect of fructo-oligosaccharide and isomalto-oligosaccharide addition on baking quality of frozen dough - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isomaltotetraose in Studying Gut Microbiota Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomaltotetraose (B46569), a non-digestible oligosaccharide with a degree of polymerization of four (DP4), is a component of isomalto-oligosaccharides (IMOs). These compounds are not hydrolyzed by human digestive enzymes and thus reach the colon intact, where they are fermented by the resident gut microbiota.[1] This fermentation process leads to the selective stimulation of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species, and the production of short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate (B1217596), and butyrate (B1204436).[2] These metabolites play a crucial role in maintaining gut homeostasis, influencing host metabolism, and modulating the immune system.[3] These application notes provide a comprehensive overview of the use of this compound as a tool to study gut microbiota fermentation, including its effects on microbial composition, metabolite production, and host cell signaling. Detailed experimental protocols for in vitro fermentation studies are also provided.
Data Presentation: Quantitative Effects of this compound Fermentation
The fermentation of isomalto-oligosaccharides, including this compound, has been shown to significantly alter the composition and metabolic output of the gut microbiota. The following tables summarize the quantitative data from various in vitro fermentation studies. While specific data for pure this compound is limited, the data for short-chain IMOs (DP2-6) provides a strong indication of its effects.
Table 1: Changes in Gut Microbiota Composition following IMO Fermentation
| Bacterial Group | Change in Relative Abundance | Fold Increase | Study Type | Reference |
| Bifidobacterium | Significant Increase | Up to 8-fold | In vitro fermentation with human fecal inoculum | [1][4] |
| Lactobacillus | Significant Increase | Variable, up to 5-fold | In vitro fermentation with human fecal inoculum | |
| Bacteroides | Variable | No significant change or slight increase | In vitro fermentation with human fecal inoculum | |
| Clostridium | Decrease | Not specified | In vivo study in sows |
Table 2: Production of Short-Chain Fatty Acids from IMO Fermentation
| Short-Chain Fatty Acid | Concentration Range (mM) after 24-48h Fermentation | Molar Ratio (Acetate:Propionate:Butyrate) | Study Type | Reference |
| Acetate | 30 - 70 | ~60-70% | In vitro fermentation with human fecal inoculum | |
| Propionate | 10 - 25 | ~15-25% | In vitro fermentation with human fecal inoculum | |
| Butyrate | 5 - 20 | ~10-20% | In vitro fermentation with human fecal inoculum | |
| Total SCFAs | 50 - 120 | - | In vitro fermentation with human fecal inoculum |
Note: The specific concentrations and ratios of SCFAs can vary depending on the initial composition of the gut microbiota (enterotype), the specific structure of the oligosaccharide, and the in vitro model used.
Experimental Protocols
Protocol 1: In Vitro Batch Fermentation of this compound using Human Fecal Inoculum
This protocol describes a standardized method for assessing the fermentability of this compound by the human gut microbiota in a controlled anaerobic environment.
1. Materials and Reagents:
-
This compound (high purity)
-
Basal fermentation medium (see Table 3 for composition)
-
Fresh human fecal samples from healthy donors (minimum of 3 donors, who have not taken antibiotics for at least 3 months)
-
Pre-reduced anaerobic phosphate-buffered saline (PBS)
-
Resazurin (anaerobic indicator)
-
Anaerobic chamber (e.g., with a gas mix of 85% N₂, 10% CO₂, 5% H₂)
-
Sterile serum bottles with butyl rubber stoppers and aluminum crimp seals
-
pH meter
-
Gas chromatograph (GC) for SCFA analysis
-
Equipment for microbial DNA extraction and 16S rRNA gene sequencing
Table 3: Composition of Basal Fermentation Medium
| Component | Concentration (g/L) |
| Peptone water | 15.0 |
| Yeast extract | 5.0 |
| NaCl | 0.9 |
| K₂HPO₄ | 0.9 |
| KH₂PO₄ | 0.9 |
| MgSO₄·7H₂O | 0.18 |
| CaCl₂·2H₂O | 0.12 |
| NaHCO₃ | 2.0 |
| Cysteine-HCl | 0.5 |
| Bile salts | 0.5 |
| Tween 80 | 2 ml |
| Hemin solution (5 g/L) | 1 ml |
| Vitamin K1 solution | 10 µl |
| Resazurin (0.1% w/v) | 1 ml |
| Adjust pH to 6.8-7.0. Sterilize by autoclaving. |
2. Procedure:
-
Preparation of Fecal Inoculum:
-
Inside an anaerobic chamber, pool fresh fecal samples from at least three healthy donors.
-
Prepare a 10% (w/v) fecal slurry by homogenizing the pooled feces in pre-reduced anaerobic PBS.
-
Filter the slurry through four layers of sterile cheesecloth to remove large particulate matter.
-
-
Fermentation Setup:
-
Dispense 9 ml of the basal fermentation medium into sterile serum bottles inside the anaerobic chamber.
-
Add 100 mg of this compound to each experimental bottle (final concentration of 1% w/v).
-
Include a negative control (basal medium without substrate) and a positive control (e.g., inulin).
-
Inoculate each bottle with 1 ml of the 10% fecal slurry.
-
Seal the bottles with butyl rubber stoppers and aluminum crimp seals.
-
-
Incubation:
-
Incubate the bottles at 37°C in a shaking incubator (100 rpm) for up to 48 hours.
-
-
Sampling:
-
Collect samples at 0, 12, 24, and 48 hours.
-
At each time point, aseptically withdraw an aliquot from each bottle for pH measurement, SCFA analysis, and microbial community analysis.
-
For SCFA analysis, centrifuge the sample, and store the supernatant at -20°C.
-
For microbial analysis, pellet the cells by centrifugation and store the pellet at -80°C for DNA extraction.
-
3. Analysis:
-
pH Measurement: Measure the pH of the fermentation broth at each time point.
-
SCFA Analysis: Quantify acetate, propionate, and butyrate concentrations using gas chromatography (GC) with a flame ionization detector (FID).
-
Microbial Community Analysis: Extract total DNA from the cell pellets and perform 16S rRNA gene sequencing to determine changes in the microbial community composition.
Signaling Pathways and Mechanisms of Action
The health benefits associated with the fermentation of prebiotics like this compound are largely attributed to the production of SCFAs. These metabolites act as signaling molecules by activating specific G-protein coupled receptors (GPCRs) on the surface of host cells, primarily GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A (HCAR2).
GPR43 Signaling Pathway
Activated primarily by acetate and propionate, GPR43 is expressed on intestinal epithelial cells and immune cells. Its activation can lead to downstream signaling through multiple G-proteins, including Gαq and Gαi.
Caption: GPR43 signaling cascade in intestinal cells.
GPR41 Signaling Pathway
GPR41 is also activated by acetate and propionate and is found on enteroendocrine L-cells and other cell types. Its activation is linked to the release of gut hormones and the regulation of gut motility.
Caption: GPR41 signaling in enteroendocrine L-cells.
GPR109A Signaling Pathway
Butyrate is the primary ligand for GPR109A, which is expressed on the apical membrane of colonic epithelial cells and on immune cells. Activation of GPR109A has anti-inflammatory and anti-carcinogenic effects.
Caption: GPR109A signaling pathway in host cells.
Experimental Workflow for Studying this compound Fermentation
The following workflow outlines the key steps for a comprehensive in vitro study of this compound fermentation.
Caption: Experimental workflow for in vitro fermentation.
Conclusion
This compound serves as a valuable substrate for studying the intricate interactions between non-digestible carbohydrates and the gut microbiota. Its fermentation selectively promotes the growth of beneficial bacteria and leads to the production of SCFAs, which in turn modulate host physiology through various signaling pathways. The provided protocols and data offer a framework for researchers and drug development professionals to investigate the prebiotic potential of this compound and its implications for gut health and disease. Further research focusing specifically on the dose-dependent effects of purified this compound will provide a more precise understanding of its functional properties.
References
Application Notes and Protocols for the In Vitro Digestion of Isomaltotetraose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomaltotetraose (B46569) is a non-digestible oligosaccharide composed of four glucose units linked primarily by α-1,6 glycosidic bonds. As a potential prebiotic, its resistance to digestion in the upper gastrointestinal tract and subsequent fermentation by gut microbiota are of significant interest. These application notes provide a detailed protocol for the in vitro digestion of this compound, simulating the conditions of the human small intestine. The primary enzyme responsible for the hydrolysis of isomaltooligosaccharides is the sucrase-isomaltase complex, an α-glucosidase located in the brush border of the small intestine.[1][2] This protocol utilizes a commercially available enzyme preparation from rat small intestine, which contains this and other relevant digestive enzymes. The subsequent analysis of digestion products is performed using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID).
Data Presentation
Table 1: Optimal Conditions for Intestinal α-Glucosidases
| Parameter | Optimal Value | Source |
| pH | 6.0 | [3] |
| Temperature | 37 °C | Human Body Temperature |
Table 2: Michaelis-Menten Kinetic Parameters for Isomaltase Activity
| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg protein) | Source |
| Isomaltose | Chick Intestine | 3.5 | 0.281 | [3] |
| Isomaltose | Human Intestine | Not specified | Not specified | [4][5] |
| Maltose | Chick Intestine | 1.0 - 4.6 | 0.147 - 0.455 | [3] |
| Sucrose | Chick Intestine | 10.0 | 0.217 | [3] |
Note: The kinetic parameters for this compound are expected to be in a similar range to those of isomaltose.
Experimental Protocols
This section details the methodologies for the preparation of reagents, the in vitro digestion procedure, and the analysis of digestion products.
Preparation of Reagents
1.1. Simulated Intestinal Fluid (SIF) Buffer (50 mM Sodium Phosphate (B84403), pH 6.0)
-
Prepare a 50 mM solution of sodium phosphate monobasic (NaH₂PO₄).
-
Prepare a 50 mM solution of sodium phosphate dibasic (Na₂HPO₄).
-
Titrate the monobasic solution with the dibasic solution until the pH reaches 6.0.
-
Alternatively, dissolve appropriate amounts of both salts in deionized water and adjust the pH with phosphoric acid or sodium hydroxide.
-
Store at 4°C.
1.2. Rat Intestinal Enzyme Extract
-
Source: Rat Intestinal Acetone (B3395972) Powder (e.g., Sigma-Aldrich, Cat. No. I1630).[6][7]
-
Extraction Procedure: [8]
-
Suspend the rat intestinal acetone powder in cold SIF buffer (pH 6.0) at a concentration of 40 mg/mL.[9]
-
Sonicate the suspension on ice. Use an ultrasonic probe with a micro-tip for 30-second bursts followed by 1-minute rests on ice, repeating this cycle 12 times. Alternatively, sonicate in a sonication bath for 30 minutes in an ice bath.
-
Centrifuge the sonicated mixture at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the enzyme extract.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
The enzymatic activity of the extract should be determined before use. A standard α-glucosidase activity assay can be performed using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
-
1.3. Substrate and Standard Solutions
-
This compound Solution (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of SIF buffer.
-
Carbohydrate Standards (1 mg/mL each): Prepare individual and mixed standard solutions of glucose, isomaltose, isomaltotriose, and this compound in deionized water for HPLC calibration.
In Vitro Digestion Protocol
-
Reaction Setup: In a microcentrifuge tube, combine 500 µL of the this compound solution (10 mg/mL) with 500 µL of the rat intestinal enzyme extract.
-
Incubation: Incubate the reaction mixture in a water bath at 37°C with gentle shaking.
-
Time-Course Sampling: Withdraw aliquots (e.g., 100 µL) at various time points (e.g., 0, 15, 30, 60, 120, and 180 minutes).
-
Enzyme Inactivation: Immediately after collection, heat the aliquots at 100°C for 10 minutes to inactivate the enzymes and stop the reaction.
-
Sample Preparation for HPLC:
-
Centrifuge the heat-inactivated samples at 10,000 x g for 5 minutes to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Store the samples at -20°C until analysis.
-
Analytical Methodology: HPLC-RID
3.1. HPLC System and Conditions
-
HPLC System: A high-performance liquid chromatography system equipped with a refractive index detector (RID).
-
Column: An amino-terminated silica (B1680970) column (e.g., SUPELCOSIL™ LC-NH2, 5 µm, 4.6 x 250 mm or ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 150 mm).[10][11]
-
Mobile Phase: A mixture of acetonitrile (B52724) and deionized water (e.g., 75:25 v/v or 80:20 v/v).[12][13] The mobile phase should be filtered and degassed.
-
Flow Rate: 0.9 - 2.0 mL/min.[12]
-
Injection Volume: 10-20 µL.
3.2. Quantification
-
Calibration Curve: Inject the mixed carbohydrate standard solutions at various concentrations to generate a calibration curve for each analyte (glucose, isomaltose, isomaltotriose, and this compound).
-
Sample Analysis: Inject the prepared samples from the digestion experiment.
-
Data Analysis: Identify and quantify the peaks in the sample chromatograms by comparing their retention times and peak areas to the calibration curves. Calculate the concentration of this compound remaining and the concentrations of the hydrolysis products at each time point.
Mandatory Visualizations
Caption: Experimental workflow for the in vitro digestion of this compound.
Caption: Enzymatic digestion pathway of this compound in the small intestine.
References
- 1. Sucrase-isomaltase - Wikipedia [en.wikipedia.org]
- 2. Sucrase-isomaltase - Proteopedia, life in 3D [proteopedia.org]
- 3. Demonstration of sucrase-isomaltase complex in chick intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human small intestinal sucrase-isomaltase: different binding patterns for malto- and isomaltooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-function analysis of human sucrase-isomaltase identifies key residues required for catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the impact of a rat small intestinal extract on the digestion of four different functional fibers - Food & Function (RSC Publishing) DOI:10.1039/D0FO00236D [pubs.rsc.org]
- 10. fda.gov.tw [fda.gov.tw]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise [mdpi.com]
- 13. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactos… [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: Enzymatic Synthesis of Isomaltotetraose
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of isomaltotetraose (B46569) through enzymatic synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the enzymatic synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound Yield | Inactive Enzyme | - Verify enzyme activity using a standard assay before starting the synthesis. - Ensure the enzyme has been stored at the recommended temperature and handled correctly to prevent denaturation. - Check the reaction mixture for the presence of any potential enzyme inhibitors. |
| Sub-optimal Reaction Conditions | - Optimize the pH, temperature, and buffer composition. For example, dextransucrase from Leuconostoc mesenteroides often has an optimal pH of around 5.2 and a temperature of 30°C.[1] - Ensure the correct concentrations of the donor substrate (e.g., sucrose) and acceptor molecule are being used. | |
| Predominant Formation of High Molecular Weight Dextran | Low Acceptor Concentration | - Increase the concentration of the acceptor molecule relative to the sucrose (B13894) donor. This will favor the transglycosylation reaction that produces shorter oligosaccharides over the polymerization reaction that forms dextran.[2] |
| High Enzyme Processivity | - If available, consider using an enzyme variant with reduced processivity. This can sometimes be achieved through protein engineering. | |
| Presence of Significant Amounts of Monosaccharides (Glucose and Fructose) | High Hydrolytic Activity of the Enzyme | - Increase the initial substrate (e.g., sucrose) concentration to favor the transglycosylation reaction over hydrolysis.[3] - Optimize the reaction temperature, as higher temperatures can sometimes increase the rate of hydrolysis.[3] |
| Complex Mixture of Oligosaccharides with Varying Degrees of Polymerization | Non-specific Transglycosylation | - The enzyme may be transferring glucose units to newly formed oligosaccharides, leading to a range of products.[4] Monitor the reaction over time to identify the optimal time point to stop the reaction and maximize the yield of the desired this compound. |
| Purification Challenges | - Employ advanced chromatographic techniques such as size-exclusion chromatography or preparative HPLC to separate the desired this compound from other oligosaccharides. |
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes used for the synthesis of this compound?
A1: The primary enzymes used are glucansucrases, such as dextransucrase (EC 2.4.1.5), which catalyze the transfer of glucose units from a donor like sucrose to an acceptor molecule. Another enzyme that can be used is α-glucosidase (EC 3.2.1.20), which can exhibit transglycosylating activity under certain conditions.
Q2: What are the typical donor and acceptor substrates for this compound synthesis?
A2: Sucrose is the most common and efficient donor substrate for dextransucrase-mediated synthesis. The acceptor molecule can be glucose or a short-chain malto-oligosaccharide. When maltose (B56501) is used as an acceptor, a series of isomalto-oligosaccharides are formed.
Q3: How do substrate concentrations affect the yield of this compound?
A3: The ratio of acceptor to donor concentration is a critical factor. High concentrations of an acceptor like maltose in conjunction with high sucrose levels have been shown to enhance the synthesis of isomalto-oligosaccharides. Conversely, low acceptor concentrations can lead to the undesirable synthesis of high molecular weight dextran.
Q4: What are the optimal reaction conditions for enzymatic synthesis of isomalto-oligosaccharides?
A4: Optimal conditions are enzyme-specific. For dextransucrase from Leuconostoc mesenteroides B-512F, a pH of 5.2 and a temperature of 30°C are often used. It is crucial to determine the optimal pH and temperature for the specific enzyme being used to maximize yield.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the composition of the reaction mixture. Techniques like Thin-Layer Chromatography (TLC) or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) are commonly used to separate and quantify the different oligosaccharides produced.
Q6: How can the desired this compound be purified from the reaction mixture?
A6: Purification can be challenging due to the presence of a mixture of oligosaccharides. Activated charcoal treatment can be used to remove monosaccharides and concentrate the oligosaccharide fraction. For higher purity, advanced chromatographic methods like size-exclusion chromatography or preparative HPLC are effective. Another approach involves using specific enzymes, like glucoamylase, to hydrolyze unwanted byproducts such as maltose, facilitating easier purification of the target oligosaccharide.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Isomalto-oligosaccharides using Dextransucrase
Objective: To synthesize isomalto-oligosaccharides via the transglycosylation activity of dextransucrase.
Materials:
-
Dextransucrase (e.g., from Leuconostoc mesenteroides)
-
Sucrose (Donor substrate)
-
Maltose (Acceptor substrate)
-
Sodium acetate (B1210297) buffer (20 mM, pH 5.2)
-
Calcium chloride (CaCl2)
-
3,5-Dinitrosalicylic acid (DNS) reagent for enzyme activity assay
-
Reaction vessel with temperature control
Procedure:
-
Enzyme Preparation: Prepare a partially purified dextransucrase solution in 20 mM sodium acetate buffer (pH 5.2) containing 0.05 g/L of CaCl2.
-
Enzyme Activity Assay: Determine the activity of the dextransucrase solution. One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of fructose (B13574) per minute from sucrose under optimal conditions (e.g., 30°C and pH 5.2).
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare the reaction mixture containing sucrose and maltose at the desired concentrations in sodium acetate buffer. A study by Rabelo et al. (2009) suggests optimal conditions of 100 mmol/L of sucrose and 200 mmol/L of maltose.
-
Initiation of Reaction: Add the dextransucrase to the reaction mixture to a final concentration of 1 IU/mL to initiate the synthesis.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with gentle agitation.
-
Time-course Sampling: Withdraw aliquots of the reaction mixture at various time points (e.g., 1, 2, 4, 8, 12, 24 hours).
-
Enzyme Inactivation: Immediately stop the reaction in the aliquots by heat inactivation (e.g., boiling at 100°C for 10 minutes).
-
Analysis: Analyze the composition of the reaction products in the aliquots using TLC or HPAEC-PAD to determine the concentration of this compound and other oligosaccharides.
Data Presentation
Table 1: Effect of Substrate Concentration on Isomalto-oligosaccharide (IMO) Synthesis
| Sucrose Concentration (mmol/L) | Maltose Concentration (mmol/L) | IMO Concentration (mmol/L) | IMO Productivity (mmol/L.h) | Dextran Concentration (g/L) |
| 40 | 100 | 18.23 | 9.12 | 1.83 |
| 100 | 100 | 25.17 | 12.58 | 3.55 |
| 40 | 200 | 30.12 | 15.06 | 0.81 |
| 100 | 200 | 85.90 | 42.95 | 1.53 |
| 70 | 150 | 45.31 | 22.65 | 1.85 |
Data adapted from a study on the optimization of isomalto-oligosaccharide synthesis using dextransucrase from Leuconostoc mesenteroides NRRL B-512F.
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Dextransucrase reaction pathway for this compound synthesis.
References
- 1. Design Optimization of a Novel Catalytic Approach for Transglucosylated Isomaltooligosaccharides into Dietary Polyols Structures by Leuconostoc mesenteroides Dextransucrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and characterization of isomaltulose-derived oligosaccharides produced by transglucosylation reaction of Leuconostoc mesenteroides dextransucrase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isomaltotetraose Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of isomaltotetraose (B46569).
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your purification experiments.
Chromatography Issues (HPLC, FPLC)
Q1: Why am I seeing broad or tailing peaks for this compound on my HPLC chromatogram?
A1: Peak broadening or tailing for this compound can be caused by several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and reinjecting.
-
Secondary Interactions: this compound, with its multiple hydroxyl groups, can have secondary interactions with the stationary phase. If using a silica-based column, residual silanol (B1196071) groups can cause tailing. Consider using an end-capped column or adding a small amount of a competitive agent like triethylamine (B128534) to the mobile phase.[1]
-
Inappropriate Mobile Phase: The mobile phase composition is critical. For amino columns, the water content in the acetonitrile/water mobile phase significantly affects retention and peak shape. Ensure your mobile phase is well-mixed and degassed.
-
Column Degradation: Over time, the stationary phase of the column can degrade. Try flushing the column with a strong solvent or, if necessary, replace the column.
Q2: My this compound peak is not well-resolved from other oligosaccharides (e.g., isomaltotriose (B1581827), isomaltopentaose). How can I improve resolution?
A2: Improving the resolution between closely related oligosaccharides often requires careful optimization of chromatographic conditions:
-
Gradient Elution: If using an isocratic elution, switching to a shallow gradient of the strong solvent (e.g., water in a reversed-phase or HILIC separation) can improve the separation of oligosaccharides with different degrees of polymerization.
-
Mobile Phase pH: For ion-exchange chromatography, the pH of the mobile phase is a critical parameter that can be adjusted to improve the separation of charged biomolecules.[2]
-
Column Selection: Using a column with a smaller particle size or a longer length can increase the number of theoretical plates and thus improve resolution. For instance, columns with 3µm particles can offer better resolution or faster analysis times compared to those with 7µm particles.[3]
-
Flow Rate: Reducing the flow rate can sometimes improve resolution, although this will increase the run time.
Q3: The retention time of my this compound peak is shifting between runs. What could be the cause?
A3: Retention time variability is a common issue in HPLC and can be attributed to:
-
Inconsistent Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for each run. Use a precise method for mixing solvents.
-
Temperature Fluctuations: Column temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended.
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection. This is particularly important when using gradient elution.
-
Pump Issues: Fluctuations in pump pressure can lead to inconsistent flow rates and, consequently, shifting retention times. Check the pump for leaks or air bubbles.
Crystallization Issues
Q1: I am unable to induce crystallization of my purified this compound. What can I try?
A1: Crystallization of small molecules like this compound can be challenging. Here are some strategies to try:
-
Solvent System: The choice of solvent is crucial. You need a solvent in which this compound has moderate solubility. Good solubility at a higher temperature and lower solubility at a lower temperature is ideal for cooling crystallization. Common solvents for oligosaccharide crystallization include aqueous solutions of ethanol, isopropanol, or acetone.
-
Supersaturation: Crystallization requires a supersaturated solution. This can be achieved by slow evaporation of the solvent, slow cooling of a saturated solution, or by adding an anti-solvent (a solvent in which this compound is poorly soluble) to a solution of this compound.
-
Seeding: If you have a few small crystals, you can use them as seeds to induce the crystallization of a larger batch.
-
Purity: The presence of impurities can inhibit crystallization. Ensure your this compound is of high purity before attempting crystallization.
Q2: My this compound is precipitating as an oil or an amorphous solid instead of crystals. What should I do?
A2: The formation of an oil or amorphous precipitate suggests that the solution is too supersaturated, leading to rapid precipitation rather than ordered crystal growth.
-
Slower Supersaturation: Try to achieve supersaturation more slowly. For example, if using slow evaporation, reduce the surface area of the solution exposed to air. If using cooling crystallization, cool the solution at a much slower rate.
-
Different Solvent System: Experiment with different solvent or anti-solvent systems. The interaction between the solute and the solvent plays a significant role in crystal formation.
-
Temperature: The temperature at which crystallization is attempted can influence the outcome. Try a range of temperatures to find the optimal condition.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common method for purifying this compound is preparative high-performance liquid chromatography (HPLC).[4] Columns with amino-propyl modified silica (B1680970) gels are frequently used with a mobile phase consisting of an acetonitrile/water gradient.[5]
Q2: What are the main impurities I should expect when purifying this compound?
A2: The main impurities are typically other isomaltooligosaccharides with different degrees of polymerization, such as isomaltotriose and isomaltopentaose, as well as monosaccharides like glucose that may be present from the initial production process.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive and specific method for the quantitative analysis of carbohydrates.
-
High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD): These are common methods for the analysis of non-UV absorbing compounds like oligosaccharides.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and can be used to assess the purity of the sample by identifying signals from impurities.
Q4: What is a suitable column for the size-exclusion chromatography (SEC) of this compound?
A4: For the size-exclusion chromatography of small oligosaccharides like this compound, columns with a low molecular weight fractionation range are suitable. For example, columns with a fractionation range appropriate for peptides and small biomolecules (e.g., MW < 7000) would be a good choice.
Q5: Can I use ion-exchange chromatography to purify this compound?
A5: While this compound is a neutral molecule, ion-exchange chromatography can be used to separate it from charged impurities. Furthermore, specialized ion-exchange methods, sometimes involving the formation of charged complexes (e.g., with borate), can be employed for the separation of neutral carbohydrates. The cationic form of the ion-exchange resin can also influence the separation of isomaltooligosaccharides.
Data Presentation
Table 1: Comparison of HPLC Columns for this compound Purification
| Column Type | Stationary Phase | Particle Size (µm) | Typical Mobile Phase | Advantages | Disadvantages |
| Amino | Aminopropyl silica | 5 - 10 | Acetonitrile/Water | Good selectivity for oligosaccharides. | Can be prone to degradation. |
| Amide | Amide-embedded stationary phase | 1.7 - 5 | Acetonitrile/Water | Robust, good peak shape. | May have different selectivity than amino columns. |
| HILIC | Pentafluorophenyl, etc. | 2.7 - 5 | Acetonitrile/Aqueous buffer | Alternative selectivity for polar compounds. | Requires careful mobile phase preparation. |
Table 2: Influence of Mobile Phase Composition on this compound Retention Time (Illustrative)
| Column | Mobile Phase (Acetonitrile:Water) | Flow Rate (mL/min) | This compound Retention Time (min) | Resolution (from Isomaltotriose) |
| Amino Column (4.6 x 250 mm, 5 µm) | 70:30 | 1.0 | 12.5 | 1.2 |
| Amino Column (4.6 x 250 mm, 5 µm) | 65:35 | 1.0 | 10.2 | 1.0 |
| Amino Column (4.6 x 250 mm, 5 µm) | 70:30 | 0.8 | 15.6 | 1.4 |
Note: These are illustrative values. Actual retention times and resolution will depend on the specific column, system, and other experimental conditions.
Experimental Protocols
Protocol 1: Analytical HPLC for this compound Purity Assessment
-
System: High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).
-
Column: Asahipak NH2P-50 4E (4.6 x 250 mm, 5 µm) or equivalent amino column.
-
Mobile Phase: Acetonitrile and deionized water (e.g., 70:30 v/v). The optimal ratio may need to be determined empirically. The mobile phase should be filtered through a 0.45 µm filter and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase at a concentration of 1-5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and monitor the chromatogram. The purity can be estimated by the relative area of the this compound peak compared to the total area of all peaks.
Protocol 2: General Protocol for this compound Crystallization by Slow Evaporation
-
Purity Check: Ensure the starting material is of high purity (>98%) as determined by an analytical method like HPLC or HPAEC-PAD.
-
Solvent Selection: In a small vial, test the solubility of a small amount of this compound in various solvents (e.g., water, ethanol, isopropanol, and mixtures thereof). A suitable solvent will dissolve the compound at room temperature or with gentle warming.
-
Prepare a Saturated Solution: Prepare a nearly saturated solution of this compound in the chosen solvent at room temperature. Gentle warming can be used to dissolve the solid, but ensure it fully dissolves.
-
Filtration: Filter the solution through a syringe filter into a clean crystallization dish or vial. This will remove any insoluble impurities that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the dish or vial with a piece of parafilm. Poke a few small holes in the parafilm to allow for slow evaporation of the solvent.
-
Incubation: Place the vessel in a location with a stable temperature and minimal vibrations.
-
Monitoring: Monitor the vessel periodically for crystal growth. This may take several days to weeks.
-
Crystal Harvesting: Once crystals of a suitable size have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and then dry them.
Mandatory Visualization
References
Technical Support Center: Optimizing HPLC Separation of Isomaltotetraose Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of isomaltotetraose (B46569) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers by HPLC?
The main challenge lies in the high structural similarity of this compound isomers. These molecules have the same molecular weight and charge, differing only in the arrangement of their glycosidic linkages. This subtle difference makes achieving baseline separation difficult, often resulting in co-elution or poor resolution.[1] Additionally, the lack of a strong chromophore in these sugars necessitates the use of specialized detectors like Evaporative Light Scattering Detectors (ELSD) or Pulsed Amperometric Detectors (PAD).
Q2: Which HPLC techniques are most effective for separating this compound isomers?
Two primary HPLC techniques have proven effective for the separation of oligosaccharide isomers, including those of this compound:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a powerful technique for separating carbohydrates without derivatization. At high pH, the hydroxyl groups of carbohydrates become ionized, allowing for their separation on an anion-exchange column.[2] HPAEC-PAD is known for its high resolution and sensitivity in separating isomeric sugars.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating polar compounds like oligosaccharides. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. HILIC can effectively separate isomers based on differences in their hydrophilicity.[3]
Q3: What are the common causes of poor peak resolution for this compound isomers?
Poor peak resolution is a frequent issue and can stem from several factors:
-
Inappropriate Column Selection: The stationary phase may lack the necessary selectivity to differentiate between the subtle structural differences of the isomers.
-
Suboptimal Mobile Phase Composition: An incorrect solvent ratio, pH, or buffer concentration can lead to co-elution.[1][4]
-
Non-optimal Method Parameters: Flow rate and column temperature significantly impact resolution. Inadequate settings can cause band broadening and peak overlap.[1]
-
Column Degradation: Over time, column performance can diminish due to contamination or loss of stationary phase, leading to reduced efficiency.
Troubleshooting Guides
Problem 1: Poor Peak Resolution or Co-elution of Isomers
Symptoms:
-
Peaks are not baseline resolved.
-
A single broad peak is observed where multiple isomers are expected.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inadequate Column Selectivity | - HILIC: Try a column with a different polar stationary phase (e.g., amide, diol, or zwitterionic) to exploit different interaction mechanisms.[5] - HPAEC-PAD: Ensure you are using a high-performance anion-exchange column specifically designed for carbohydrate analysis. |
| Mobile Phase Composition Not Optimized | - HILIC: Adjust the acetonitrile/water gradient. A shallower gradient can often improve the separation of closely eluting isomers.[6] Experiment with different buffer types and concentrations (e.g., ammonium (B1175870) formate, ammonium acetate) and pH to enhance selectivity.[7] - HPAEC-PAD: Optimize the sodium hydroxide (B78521) and sodium acetate (B1210297) gradient. Subtle changes in the eluent concentration can significantly impact the resolution of linkage isomers. |
| Inappropriate Flow Rate | Slower flow rates generally lead to better resolution but longer run times.[7] Decrease the flow rate in small increments to see if resolution improves. |
| Suboptimal Column Temperature | Temperature affects mobile phase viscosity and solute interactions with the stationary phase.[8] Systematically vary the column temperature (e.g., in 5°C increments) to find the optimal condition for your separation. |
Problem 2: Peak Splitting
Symptoms:
-
A single isomer standard produces two or more peaks.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Anomeric Mutarotation | Sugars can exist as α and β anomers, which can sometimes be separated under HPLC conditions, leading to split peaks. Increasing the column temperature or adjusting the mobile phase pH can often accelerate the interconversion between anomers, resulting in a single, sharp peak.[9] |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion and splitting.[10] Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Contamination or Void | A blocked column inlet frit or a void in the packing material can disrupt the sample band, leading to split peaks.[11] Reverse-flush the column (if recommended by the manufacturer) or replace the column frit. Using a guard column can help prevent contamination of the analytical column. |
| Co-elution of Unresolved Isomers | What appears to be a split peak might be the partial separation of two very similar isomers.[1] Further method optimization (see Problem 1) is required. |
Experimental Protocols
HILIC-ELSD Method for this compound Isomer Separation
This protocol is a general guideline and should be optimized for your specific application.
| Parameter | Condition |
| Column | HILIC Amide Column (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 10 mM Ammonium Formate, pH 4.5 |
| Gradient | 85% A to 60% A over 30 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| Detector | ELSD (Nebulizer: 45°C, Evaporator: 65°C, Gas Flow: 1.8 L/min) |
HPAEC-PAD Method for this compound Isomer Analysis
This protocol is a representative method and requires optimization.
| Parameter | Condition |
| Column | High-Performance Anion-Exchange Column for Carbohydrates |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | 100 mM Sodium Hydroxide |
| Mobile Phase C | 1 M Sodium Acetate in 100 mM Sodium Hydroxide |
| Gradient | Optimized gradient of B and C to separate isomers |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | Pulsed Amperometric Detector with Gold Electrode |
Data Presentation
Table 1: Typical Performance Data for Oligosaccharide Isomer Separation by HILIC
| Parameter | Typical Value | Reference |
| Resolution (Rs) between tetrasaccharide isomers | 1.0 - 4.0 | [12] |
| Linearity (R²) | > 0.99 | [13] |
| Precision (%RSD, intra-day) | < 5% | [13] |
| Limit of Detection (LOD) | 30 - 50 ng | [13] |
| Limit of Quantification (LOQ) | 50 - 80 ng | [13] |
Note: These values are representative for oligosaccharide isomers and may vary depending on the specific this compound isomers and the optimized method.
Table 2: Comparison of Analytical Techniques for Oligosaccharide Isomer Analysis
| Parameter | HPAEC-PAD | HILIC-ELSD/MS |
| Resolution of Isomers | Excellent | Good to Excellent |
| Sensitivity | Very High | High (MS), Moderate (ELSD) |
| Derivatization Required | No | No |
| Quantitative Accuracy | Excellent | Good |
| Throughput | Moderate | Moderate to High |
Visualizations
Caption: A general workflow for troubleshooting common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. benchchem.com [benchchem.com]
- 6. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 7. reddit.com [reddit.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Gradient separation of oligosaccharides and suppressing anomeric mutarotation with enhanced-fluidity liquid hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of HILIC-UHPLC-ELSD methods for determination of sugar alcohols stereoisomers and its application for bioconversion processes of crude glycerin - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Isomaltotetraose during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Isomaltotetraose during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C or -80°C in a tightly sealed container to protect it from moisture.
Q2: How should I store this compound in solution?
A2: this compound solutions should be prepared fresh whenever possible. For short-term storage, sterile-filtered aqueous solutions can be stored at 4°C for a few days. For longer-term storage of several weeks, it is recommended to store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What are the primary factors that cause this compound degradation?
A3: The primary factors leading to the degradation of this compound are elevated temperatures and acidic pH. These conditions can lead to the hydrolysis of the α-1,6-glycosidic bonds.
Q4: Is this compound susceptible to enzymatic degradation?
A4: Yes, this compound can be degraded by enzymes such as dextranases and other α-glucosidases that are capable of cleaving α-1,6-glucosidic linkages. It is crucial to ensure that experimental samples are free from such enzymatic contamination.
Q5: Can this compound degrade under oxidative stress?
A5: While less common than hydrolysis, oxidative degradation of oligosaccharides can occur in the presence of strong oxidizing agents or reactive oxygen species. This can lead to the cleavage of glycosidic bonds and modification of the glucose units.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram of a stored this compound solution. | 1. Acidic Hydrolysis: The storage solution may have become acidic over time. 2. Microbial Contamination: Growth of microorganisms that produce glycosidases. 3. Oxidative Degradation: Presence of oxidizing agents in the solution. | 1. Measure the pH of the solution. If acidic, prepare a fresh solution and buffer it to a neutral pH if compatible with the application. 2. Prepare a new solution using sterile water and filter-sterilize it before storage. 3. Avoid sources of oxidative stress. If necessary, prepare solutions fresh before use. |
| Loss of this compound concentration over time in a solution stored at 4°C. | 1. Hydrolysis: Even at 4°C, slow hydrolysis can occur, especially if the pH is not neutral. 2. Adsorption: The compound may be adsorbing to the surface of the storage container. | 1. For long-term storage, freeze the solution at -20°C or -80°C. 2. Use low-protein-binding tubes for storage. |
| Degradation observed after dissolving solid this compound. | Contaminated Solvent: The solvent used for dissolution might be acidic or contain enzymatic contaminants. | Use high-purity, sterile water or a buffer with a neutral pH for dissolution. |
Data on this compound Stability
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Notes |
| Solid | -20°C or -80°C | > 2 years | Keep in a tightly sealed container, protected from moisture. |
| Aqueous Solution | 4°C | Up to 1 week | Use sterile water; filter-sterilize for longer storage. |
| Aqueous Solution | -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Solution | -80°C | > 6 months | Aliquot to avoid freeze-thaw cycles. |
Table 2: General Stability of Isomaltooligosaccharides (IMOs) under Different Conditions
| Condition | Stability | Primary Degradation Pathway |
| Acidic (pH < 4) | Low | Hydrolysis of glycosidic bonds |
| Neutral (pH 6-8) | High | Minimal degradation |
| Basic (pH > 8) | Moderate | May undergo isomerization or other reactions at high pH and temperature. |
| Elevated Temperature (>40°C) | Low | Accelerates hydrolysis, especially at non-neutral pH. |
| Presence of α-glucosidases | Low | Enzymatic hydrolysis of glycosidic bonds. |
| Presence of Oxidizing Agents | Moderate | Oxidative cleavage of glycosidic bonds and sugar rings. |
Experimental Protocols
Protocol 1: Stability Indicating HPLC Method for this compound
This protocol describes a High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect its degradation products.
1. Materials and Equipment:
-
HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)
-
Amine-based column (e.g., NH2P-50 4E) or an Amide HILIC column
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Amine-based (e.g., Shodex Asahipak NH2P-50 4E, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | Refractive Index (RI) |
| Injection Volume | 10-20 µL |
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in ultrapure water to a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Dilute the this compound sample to a similar concentration as the standard solution using ultrapure water.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
4. Analysis:
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
Degradation products, such as glucose, isomaltose, and isomaltotriose, will typically elute earlier than this compound.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of the analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Incubate at 60°C and sample at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with 0.1 M NaOH before HPLC analysis.
2. Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Incubate at 60°C and sample at various time points.
-
Neutralize the samples with 0.1 M HCl before HPLC analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a 3% solution of hydrogen peroxide (H₂O₂).
-
Store at room temperature and protected from light. Sample at various time points.
4. Thermal Degradation:
-
Store solid this compound at an elevated temperature (e.g., 80°C) in a controlled oven.
-
Sample at various time points and dissolve in water for HPLC analysis.
5. Photolytic Degradation:
-
Expose a solution of this compound to light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Analyze the sample by HPLC and compare it to a sample stored in the dark.
Visualizations
Caption: Primary degradation pathways of this compound.
Troubleshooting Isomaltotetraose quantification in complex matrices
Welcome to the technical support center for Isomaltotetraose quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate measurement of this compound in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying this compound?
A1: The primary analytical techniques for this compound quantification include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays. HPLC is often favored for its ability to separate this compound from other isomers and oligosaccharides. GC-MS is highly sensitive but requires derivatization to make the sugar volatile.[1][2][3] Enzymatic assays can be highly specific but may be susceptible to interference from other compounds in the sample.[4][5]
Q2: What are "matrix effects" and how can they affect my this compound quantification?
A2: Matrix effects refer to the alteration of an analyte's signal (enhancement or suppression) due to the presence of other components in the sample matrix. In complex matrices like food or biological samples, these effects can lead to inaccurate quantification. For instance, co-eluting compounds can interfere with the ionization of this compound in LC-MS analysis, leading to either an underestimation or overestimation of its concentration.
Q3: How can I minimize matrix effects in my analysis?
A3: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Techniques like solid-phase extraction (SPE), protein precipitation, and filtration can remove interfering substances. For food samples, clarification procedures like the Carrez clarification can be used.
-
Chromatographic Separation: Optimizing the HPLC or GC method to achieve better separation of this compound from matrix components is crucial.
-
Use of Internal Standards: A stable isotope-labeled internal standard is the most effective way to correct for matrix effects, as it behaves similarly to the analyte during sample preparation and analysis.
-
Standard Addition: This method involves adding known amounts of the analyte to the sample to create a calibration curve within the matrix itself, thereby accounting for matrix effects.
Q4: My HPLC chromatogram shows peak tailing for this compound. What could be the cause and how do I fix it?
A4: Peak tailing in HPLC can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to broad, tailing peaks. Try diluting your sample.
-
Secondary Interactions: Interactions between the analyte and active sites on the column packing material (e.g., residual silanols) can cause tailing. Using a highly deactivated column or adjusting the mobile phase pH can help.
-
Column Contamination or Voids: Contaminants from the sample can accumulate on the column inlet frit, or a void can form in the packing material, both of which distort peak shape. Using a guard column and proper sample filtration can prevent this. Backflushing the column may also resolve the issue.
-
Extra-column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing.
Q5: Why is derivatization necessary for GC-MS analysis of this compound?
A5: this compound, like other sugars, is non-volatile and highly polar. Gas chromatography requires analytes to be volatile to travel through the column. Derivatization converts the polar hydroxyl groups of the sugar into less polar, more volatile derivatives (e.g., trimethylsilyl (B98337) ethers or alditol acetates), allowing for analysis by GC-MS.
Troubleshooting Guides
HPLC-Based Quantification
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Resolution | - Inappropriate mobile phase composition.- Column degradation.- Co-elution with other oligosaccharides or matrix components. | - Optimize the mobile phase gradient and/or organic solvent ratio.- Replace the analytical column.- Employ a column with a different selectivity (e.g., an amide or amino column).- Improve sample cleanup to remove interfering compounds. |
| Drifting Retention Times | - Changes in mobile phase composition.- Column temperature fluctuations.- Column equilibration issues. | - Ensure proper mobile phase preparation and degassing.- Use a column oven to maintain a stable temperature.- Allow sufficient time for the column to equilibrate with the mobile phase before injection. |
| Low Signal Intensity | - Low concentration of this compound in the sample.- Suboptimal detector settings (e.g., for RID or ELSD).- Ion suppression in LC-MS due to matrix effects. | - Concentrate the sample using techniques like solid-phase extraction.- Optimize detector parameters according to the manufacturer's guidelines.- Implement strategies to mitigate matrix effects (see FAQ Q3). |
| Ghost Peaks | - Carryover from a previous injection.- Contamination in the mobile phase or system. | - Run blank injections between samples.- Flush the HPLC system and injector with a strong solvent.- Use fresh, high-purity mobile phase solvents. |
GC-MS-Based Quantification
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Multiple Peaks for this compound | - Incomplete derivatization.- Formation of multiple isomers during derivatization (e.g., anomers). | - Optimize derivatization conditions (time, temperature, reagent concentration).- Use a two-step derivatization process, such as oximation followed by silylation, to reduce the number of isomers. |
| Poor Peak Shape (Tailing or Fronting) | - Active sites in the GC inlet or column.- Column contamination. | - Use a deactivated inlet liner.- Perform column conditioning (baking) at the recommended temperature.- Trim the front end of the column. |
| Low Response/Sensitivity | - Inefficient derivatization.- Analyte degradation in the hot injector.- Matrix effects causing signal suppression. | - Ensure derivatization reagents are fresh and anhydrous.- Optimize the injector temperature.- Use a matrix-matched calibration curve or an internal standard. |
| Inconsistent Results | - Variability in the derivatization reaction.- Sample degradation.- Non-homogenous sample. | - Ensure precise and consistent execution of the derivatization protocol.- Analyze samples promptly after preparation.- Ensure the sample is thoroughly mixed before taking an aliquot for analysis. |
Enzymatic Assay-Based Quantification
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High Background Signal | - Non-specific enzyme activity.- Interfering substances in the sample that react with the assay reagents. | - Run a sample blank (without the enzyme) to measure background absorbance.- Use a more specific enzyme or a coupled-enzyme assay.- Pre-treat the sample to remove interfering compounds (e.g., dialysis, filtration). |
| Low Signal or No Reaction | - Inactive enzyme.- Presence of enzyme inhibitors in the sample matrix.- Incorrect buffer pH or temperature. | - Check the activity of the enzyme with a known standard.- Test for inhibition by spiking a standard solution with the sample matrix.- Ensure optimal assay conditions as specified by the enzyme manufacturer. |
| Non-linear Standard Curve | - Substrate or enzyme concentration out of the optimal range.- Incorrect incubation time. | - Adjust the concentration of the standard solutions.- Optimize the enzyme concentration and incubation time to ensure the reaction is in the linear range. |
Experimental Protocols
Protocol 1: HPLC-RID Quantification of this compound
-
Sample Preparation:
-
For liquid samples (e.g., beverages), centrifuge at >5000 x g for 5 minutes and filter the supernatant through a 0.45 µm membrane filter.
-
For solid samples, perform an aqueous extraction, followed by centrifugation and filtration.
-
For complex matrices like food products, a Carrez clarification may be necessary to remove proteins and fats.
-
-
HPLC Conditions:
-
Column: Amide-based column (e.g., ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 mm i.d. × 15 cm) is often used for carbohydrate analysis.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is typically used. For example, 77% acetonitrile in water with a small amount of triethylamine (B128534) (e.g., 0.2%).
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 40°C.
-
Detector: Refractive Index (RI) detector, with the detector temperature matching the column temperature.
-
Injection Volume: 3 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Protocol 2: GC-MS Quantification of this compound via Silylation
-
Sample Preparation and Derivatization:
-
Lyophilize an aqueous extract of the sample to complete dryness.
-
Oximation: Add a solution of hydroxylamine (B1172632) hydrochloride in pyridine (B92270) and heat at 90°C to convert reducing sugars to their oxime derivatives. This step reduces the number of anomeric peaks.
-
Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and heat to convert hydroxyl groups to trimethylsilyl (TMS) ethers.
-
-
GC-MS Conditions:
-
GC Column: A capillary column suitable for sugar analysis (e.g., a 5% phenyl-methylpolysiloxane phase).
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 300°C) to elute the derivatized sugar.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification for higher sensitivity.
-
-
Quantification:
-
Use an internal standard (e.g., phenyl-β-D-glucopyranoside) added before derivatization to correct for variations in the derivatization and injection process.
-
Create a calibration curve by analyzing derivatized standards with the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Visualizations
Caption: HPLC-RID workflow for this compound quantification.
Caption: Troubleshooting logic for HPLC peak tailing.
References
- 1. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 2. Derivatization of carbohydrates for GC and GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Introduction to Simple Saccharides and Oligosaccharides, and a Decadal Review of Their Analysis in Food by Ion Chromatography and Ion Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of Isomaltotetraose in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of isomaltotetraose (B46569) in solution during laboratory experiments.
Section 1: Troubleshooting Guides & FAQs
This section addresses common issues encountered when working with this compound solutions.
FAQs
Q1: My this compound solution appears to be degrading over time, leading to inconsistent experimental results. What are the primary factors affecting its stability?
A1: this compound, an oligosaccharide, is susceptible to hydrolysis of its α-1,6-glycosidic bonds. The primary factors influencing its stability in aqueous solutions are pH and temperature. Acidic conditions and elevated temperatures significantly accelerate the rate of degradation.
Q2: What are the typical degradation products of this compound?
A2: The degradation of this compound through hydrolysis results in the formation of smaller oligosaccharides and monosaccharides. The primary degradation products include isomaltotriose, isomaltose, and glucose.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To ensure stability, this compound stock solutions should be stored at low temperatures. For short-term storage (up to one month), -20°C is recommended. For longer-term storage (up to six months), -80°C is advisable. It is also recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: I suspect my this compound solution has degraded. How can I confirm this and quantify the degradation?
A4: Degradation can be confirmed and quantified by High-Performance Liquid Chromatography (HPLC). An HPLC method with a suitable column (e.g., an amino-based or C18 column) and a refractive index (RI) or evaporative light scattering detector (ELSD) can separate and quantify this compound and its degradation products.[1]
Q5: Can I do anything to improve the stability of my this compound working solutions during experiments at room temperature?
A5: Yes. Maintaining a neutral or slightly alkaline pH can significantly slow down hydrolysis. Additionally, the use of stabilizing agents, such as polyols, may enhance stability.
Troubleshooting Common Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound. | 1. Confirm the identity of new peaks by comparing their retention times with standards of potential degradation products (isomaltotriose, isomaltose, glucose).2. Review the pH and temperature conditions of your solution preparation and storage. |
| Decreased concentration of this compound over time | Hydrolysis due to acidic pH or high temperature. | 1. Prepare fresh solutions before use.2. Buffer the solution to a pH between 6.0 and 8.0.3. Store solutions at recommended low temperatures when not in use. |
| Variability in experimental results | Inconsistent stability of this compound solution. | 1. Standardize your solution preparation protocol, including pH and storage conditions.2. Consider adding a stabilizing agent to your working solutions. |
Section 2: Quantitative Data on this compound Stability
Table 1: Estimated Half-life of this compound under Various Conditions (Illustrative)
| Temperature (°C) | pH 4.0 | pH 5.0 | pH 7.0 |
| 25 | Days | Weeks | Months |
| 40 | Hours | Days | Weeks |
| 60 | Minutes | Hours | Days |
Note: This table is for illustrative purposes to demonstrate the significant impact of pH and temperature on stability. Actual degradation rates should be determined experimentally.
Section 3: Experimental Protocols
Protocol 1: Stability Testing of this compound in Aqueous Solution using HPLC
This protocol outlines a method to evaluate the stability of this compound under different pH and temperature conditions.
1. Materials:
-
This compound standard
-
Isomaltotriose, isomaltose, and glucose standards
-
Buffer solutions (e.g., citrate (B86180) for pH 4-6, phosphate (B84403) for pH 6-8)
-
HPLC-grade water and acetonitrile (B52724)
-
HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD)
-
Amino-based or C18 HPLC column
2. Preparation of this compound Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in HPLC-grade water.
-
Prepare working solutions by diluting the stock solution in different buffer solutions to a final concentration of 1 mg/mL.
-
Divide each buffered solution into aliquots for incubation at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
3. Incubation:
-
Place the aliquots in temperature-controlled environments.
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each condition.
-
Immediately cool the withdrawn samples on ice and store at -20°C until HPLC analysis to halt further degradation.
4. HPLC Analysis:
-
Prepare a calibration curve for this compound and its potential degradation products (isomaltotriose, isomaltose, glucose).
-
Set up the HPLC system with an appropriate mobile phase. For an amino column, a gradient of acetonitrile and water is typically used.
-
Inject the prepared standards and the incubated samples.
-
Identify and quantify the peaks corresponding to this compound and its degradation products by comparing retention times and using the calibration curves.
5. Data Analysis:
-
Calculate the percentage of remaining this compound at each time point for each condition.
-
Plot the natural logarithm of the this compound concentration versus time to determine the degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
Protocol 2: Enhancing this compound Stability with Polyol Additives
This protocol describes how to evaluate the stabilizing effect of polyols like sorbitol and mannitol (B672).
1. Materials:
-
This compound
-
Sorbitol
-
Mannitol
-
Buffer solution (choose a pH where degradation is observable, e.g., pH 5.0)
-
Materials and equipment from Protocol 1
2. Preparation of Solutions:
-
Prepare a stock solution of this compound (10 mg/mL) in the chosen buffer.
-
Prepare separate stock solutions of sorbitol and mannitol (e.g., 10% w/v) in the same buffer.
-
Prepare test solutions containing this compound (final concentration 1 mg/mL) and different concentrations of the polyol stabilizer (e.g., 1%, 2%, 5% w/v).
-
Prepare a control solution of this compound (1 mg/mL) in the buffer without any stabilizer.
3. Incubation and Analysis:
-
Incubate all solutions at a temperature that promotes degradation (e.g., 40°C).
-
Follow the incubation and HPLC analysis steps as described in Protocol 1.
4. Data Analysis:
-
Compare the degradation rate constants and half-lives of this compound in the presence and absence of the polyol stabilizers.
-
Determine the optimal concentration of the stabilizer for enhancing stability.
Section 4: Visualizations
Caption: Hydrolytic degradation pathway of this compound.
Caption: Workflow for this compound stability testing.
References
Technical Support Center: Isomaltotetraose Production
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproducts during isomaltotetraose (B46569) synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during this compound production, offering potential causes and solutions.
Issue 1: High Levels of Dextran (B179266) Byproduct
-
Potential Cause: Low acceptor molecule concentration relative to the sucrose (B13894) donor, leading the dextransucrase to favor polymerization of glucose units into dextran.
-
Solution:
-
Optimize Substrate Ratio: Increase the concentration of the acceptor molecule (e.g., maltose). The ratio of sucrose to maltose (B56501) is a critical factor in controlling dextran synthesis.[1][2][3]
-
Dual Enzyme System: Introduce dextranase (B8822743) into the reaction mixture. Dextranase will hydrolyze the high-molecular-weight dextran into smaller isomalto-oligosaccharides (IMOs), including this compound.[2][4]
-
Enzyme Engineering: If possible, use an engineered dextransucrase with a truncated glucan-binding region, which can lead to increased acceptor reactions and reduced dextran formation.
-
Issue 2: Presence of Unwanted Monosaccharides (Glucose and Fructose) in the Final Product
-
Potential Cause 1: Hydrolysis of sucrose by dextransucrase or other contaminating enzymes.
-
Solution 1:
-
Purification of Enzyme: Ensure the dextransucrase preparation is free from invertase or other hydrolytic enzymes.
-
Yeast Fermentation: After the enzymatic reaction, use yeast strains like Saccharomyces cerevisiae or Saccharomyces carlsbergensis to ferment and remove residual glucose and fructose (B13574).
-
-
Potential Cause 2: Inefficient transglucosylation, leading to the accumulation of glucose from the donor substrate.
-
Solution 2:
-
Optimize Reaction Time: Monitor the reaction progress to stop it before significant hydrolysis occurs.
-
Chromatographic Purification: Employ techniques like size exclusion or ion-exchange chromatography to separate monosaccharides from the desired oligosaccharides.
-
Issue 3: Low Yield of this compound and Formation of Shorter-Chain IMOs (Isomaltose, Isomaltotriose)
-
Potential Cause: The acceptor reaction is terminating prematurely, or the initial acceptor concentration is too high, favoring the formation of smaller oligosaccharides.
-
Solution:
-
Adjust Substrate Concentrations: Systematically vary the initial concentrations of both sucrose and the acceptor (e.g., maltose) to find the optimal conditions for the synthesis of longer-chain IMOs like this compound.
-
Monitor Reaction Over Time: Analyze samples at different time points to determine the optimal reaction time for maximizing this compound concentration before it is potentially consumed as an acceptor for even longer chain synthesis.
-
Control pH and Temperature: Ensure the reaction is carried out at the optimal pH and temperature for the specific dextransucrase being used, as deviations can affect enzyme activity and product specificity.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in enzymatic this compound production?
A1: The most common byproducts are dextran (a high-molecular-weight glucose polymer), monosaccharides (glucose and fructose from sucrose hydrolysis), and other isomalto-oligosaccharides with varying degrees of polymerization (e.g., isomaltose, isomaltotriose, panose).
Q2: How does the acceptor reaction minimize dextran formation?
A2: Dextransucrase catalyzes the transfer of glucose units from sucrose. In the absence of a suitable acceptor, these glucose units are polymerized to form dextran. When an acceptor molecule like maltose is present, it competes with the growing dextran chain for glucose units, thereby shifting the reaction towards the synthesis of isomalto-oligosaccharides and inhibiting dextran formation.
Q3: What is the role of the sucrose to maltose ratio in the synthesis?
A3: The ratio of sucrose (donor) to maltose (acceptor) is a critical parameter that influences the product profile. A higher ratio of sucrose to maltose may favor the production of higher molecular weight dextran, while a lower ratio can lead to a higher yield of shorter-chain IMOs. Optimizing this ratio is key to maximizing the yield of this compound. For instance, a 2:1 ratio of sucrose to maltose has been found to be optimal for producing longer-chain IMOs.
Q4: Can byproducts be removed after the reaction?
A4: Yes, several post-reaction purification methods can be employed. Yeast fermentation is effective for removing digestible sugars like glucose, maltose, and fructose. Chromatographic techniques, such as size exclusion and ion-exchange chromatography, can separate oligosaccharides based on their size and charge, effectively removing unwanted byproducts. Nanofiltration and alcohol precipitation are other methods that can be used for purification.
Quantitative Data Summary
Table 1: Influence of Sucrose to Maltose Ratio on Isomalto-oligosaccharide (IMO) Production
| Sucrose:Maltose Ratio (w/v) | Resulting IMO Profile | Reference |
| 1:4 to 1:1 | Favors shorter-chain IMO synthesis | |
| 2:1 (e.g., 10%:5% or 20%:10%) | Optimal for long-chain IMO (DP3-DP9) synthesis with higher yields |
Table 2: Optimal Conditions for IMO Synthesis using Dextransucrase from Leuconostoc mesenteroides NRRL B-512F
| Parameter | Optimal Value | Outcome | Reference |
| Sucrose Concentration | 100 mmol/L | Maximized IMO synthesis | |
| Maltose Concentration | 200 mmol/L | Maximized IMO synthesis | |
| pH | 5.2 - 5.5 | Optimal for enzyme activity | |
| Temperature | 25-30 °C | Favors stable enzyme activity |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
-
Reaction Setup: Prepare a reaction mixture containing sucrose and maltose in a sodium acetate (B1210297) buffer (e.g., 20 mM, pH 5.4) with a small amount of CaCl₂ (e.g., 0.05 g/L).
-
Substrate Concentrations: Based on optimization experiments, use a sucrose to maltose ratio of 2:1 (e.g., 10% w/v sucrose and 5% w/v maltose).
-
Enzyme Addition: Add partially purified dextransucrase from Leuconostoc mesenteroides to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 25°C) with gentle agitation.
-
Reaction Monitoring: Withdraw aliquots at regular intervals and heat to 100°C for 10 minutes to inactivate the enzyme.
-
Analysis: Analyze the product composition using High-Performance Liquid Chromatography (HPLC).
Protocol 2: HPLC Analysis of Isomalto-oligosaccharides
-
Column: Use a carbohydrate analysis column (e.g., C18 or an amino-based column).
-
Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water is commonly used.
-
Detection: Use a refractive index (RI) detector to detect the sugars.
-
Standard Curve: Prepare standard curves for glucose, fructose, sucrose, maltose, isomaltose, isomaltotriose, and this compound to quantify the components in the reaction samples.
Visualizations
Caption: Enzymatic synthesis of this compound.
Caption: Troubleshooting workflow for byproduct minimization.
References
- 1. AU2015305276B2 - Process for the production of isomaltooligosaccharides - Google Patents [patents.google.com]
- 2. Enzymatic synthesis of non-digestible oligosaccharide catalyzed by dextransucrase and dextranase from maltose acceptor reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimized substrate concentrations for production of long-chain isomaltooligosaccharides using dextransucrase of Leuconostoc mesenteroides B-512F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Addressing matrix effects in Isomaltotetraose analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Isomaltotetraose.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects refer to the alteration of the analytical signal of a target analyte, such as this compound, due to the presence of other components in the sample matrix. These effects can manifest as either signal suppression or enhancement, leading to inaccurate quantification. In complex matrices like food products or biological fluids, components such as proteins, fats, salts, and other carbohydrates can co-elute with this compound and interfere with its detection, particularly in mass spectrometry-based methods.
Q2: Which analytical techniques are most commonly used for this compound quantification, and what are their vulnerabilities to matrix effects?
A2: The most common techniques are High-Performance Liquid Chromatography (HPLC) coupled with various detectors:
-
Refractive Index Detector (RID): While robust for simple matrices, RID is susceptible to interference from any compound that changes the refractive index of the mobile phase, making it less suitable for complex samples without extensive cleanup.
-
Pulsed Amperometric Detector (PAD): HPAEC-PAD offers high sensitivity and selectivity for carbohydrates without derivatization. However, matrix components can foul the electrode surface, leading to a loss of signal over time.
-
Mass Spectrometry (MS): LC-MS provides high sensitivity and selectivity. However, it is highly prone to matrix effects, where co-eluting compounds can suppress or enhance the ionization of this compound in the ion source.
Q3: What is the most effective way to compensate for matrix effects?
A3: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C-labeled this compound. A SIL-IS co-elutes with the analyte and is affected by matrix interferences in the same way, allowing for accurate correction of the analyte signal.
Q4: If a stable isotope-labeled internal standard is unavailable, what are the alternative strategies to mitigate matrix effects?
A4: Several strategies can be employed:
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is free of the analyte but similar in composition to the samples. This helps to mimic the matrix effects experienced by the analyte in the actual samples.
-
Standard Addition: Known amounts of a standard are added to the sample extracts. The resulting signal increase is used to determine the original concentration of the analyte in the sample, thereby accounting for matrix effects.
-
Effective Sample Preparation: Implementing a robust sample cleanup protocol is crucial to remove interfering matrix components before analysis.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Contamination | 1. Implement a more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE). 2. Use a guard column before the analytical column to capture strongly retained matrix components. 3. Flush the column regularly with a strong solvent. |
| Inappropriate Injection Solvent | 1. Ensure the injection solvent is compatible with the initial mobile phase. A mismatch can cause peak distortion. 2. Ideally, dissolve the sample in the mobile phase. |
| Column Degradation | 1. Check the manufacturer's recommended pH and temperature ranges for the column and ensure they are not being exceeded. |
Issue 2: High Backpressure
| Potential Cause | Troubleshooting Steps |
| Particulate Matter | 1. Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter. 2. Use an in-line filter before the analytical column. |
| Precipitation in Mobile Phase | 1. Ensure all mobile phase components are fully dissolved. 2. Check for precipitation when mixing mobile phase components. |
| System Blockage | 1. Perform a systematic check for blockages by disconnecting components sequentially, starting from the detector and moving backward. |
Issue 3: Inaccurate Quantification (Low Recovery or High Variability)
| Potential Cause | Troubleshooting Steps |
| Matrix-Induced Ion Suppression/Enhancement | 1. Improve sample cleanup to remove interfering components. 2. Use matrix-matched calibration curves. 3. If available, use a stable isotope-labeled internal standard. |
| Analyte Degradation | 1. this compound can be susceptible to degradation under acidic conditions or at high temperatures. Ensure that sample preparation and analytical conditions are mild. |
| Insufficient Sample Cleanup | 1. Evaluate the effectiveness of your current sample preparation method. Consider switching from a simple "dilute and shoot" to a more comprehensive method like SPE. |
Data Presentation
The following table provides illustrative data on the recovery of oligosaccharides from a complex food matrix using different sample preparation techniques. This demonstrates the potential improvement in data quality with more thorough cleanup.
| Sample Preparation Method | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Comment |
| Dilute and Shoot | 65 | 18 | Significant matrix effects observed, leading to low recovery and high variability. |
| Protein Precipitation (Acetonitrile) | 82 | 9 | Improved recovery, but some matrix components may remain. |
| Solid-Phase Extraction (SPE) | 95 | 4 | Excellent recovery and precision due to effective removal of interfering matrix components. |
Experimental Protocols
Protocol 1: Simple Dilution and Filtration ("Dilute and Shoot")
This method is suitable for simple matrices like clear beverages with low levels of interfering substances.
-
Accurately weigh or pipette a known amount of the liquid sample into a volumetric flask.
-
Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Vortex the solution to ensure homogeneity.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Inject the filtered sample into the HPLC system.
Protocol 2: Protein Precipitation
This method is used for samples with high protein content, such as dairy products or biological fluids.
-
Pipette 1 mL of the liquid sample into a centrifuge tube.
-
Add 3 mL of cold acetonitrile (B52724).
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
Protocol 3: Solid-Phase Extraction (SPE) for Oligosaccharides
This protocol is recommended for complex matrices like processed foods to remove a wide range of interferences. Graphitized carbon cartridges are particularly effective for oligosaccharide cleanup.[1][2]
-
Cartridge Conditioning: Condition a non-porous graphitized carbon SPE cartridge (e.g., 250 mg, 3 mL) by passing 3 mL of 80% acetonitrile through it, followed by 3 mL of deionized water.[1]
-
Sample Loading: Load the pre-treated sample extract (e.g., from Protocol 2, before the evaporation step) onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 column volumes of deionized water to remove salts and other polar impurities.[1]
-
Elution: Elute the oligosaccharides with 3 mL of 60:40 acetonitrile/water.
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume of mobile phase for HPLC analysis.
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected results in this compound analysis.
Caption: Logical workflow for selecting a sample preparation method for this compound.
References
Validation & Comparative
A Comparative Guide to the Enzymatic Hydrolysis of Isomaltotetraose and Maltotetraose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic hydrolysis of isomaltotetraose (B46569) and maltotetraose (B33255), two glucose tetrasaccharides that differ in their glycosidic linkages. This fundamental structural difference dictates their digestibility and metabolic fate. Maltotetraose is characterized by α-1,4-glycosidic bonds, while this compound contains at least one α-1,6-glycosidic bond, rendering it more resistant to rapid hydrolysis by certain digestive enzymes. Understanding these differences is crucial for research in carbohydrate metabolism, food science, and the development of novel therapeutic agents.
Executive Summary
Maltotetraose, a linear oligosaccharide, is readily hydrolyzed by pancreatic and salivary α-amylases, as well as by α-glucosidases in the small intestine. In contrast, this compound is digested more slowly, primarily by the isomaltase subunit of the sucrase-isomaltase complex located in the brush border of the small intestine. This differential hydrolysis has significant implications for their glycemic index and potential prebiotic activity. This guide presents available quantitative data, detailed experimental protocols for hydrolysis assays, and visual representations of the enzymatic pathways.
Comparative Data on Enzymatic Hydrolysis
While direct comparative studies simultaneously examining the kinetics of purified human enzymes on both this compound and maltotetraose are limited in publicly available literature, we can synthesize data from various sources to draw a clear comparison. The following tables summarize kinetic parameters for relevant enzymes acting on these and structurally related substrates.
Table 1: Key Enzymes in the Hydrolysis of Maltotetraose and this compound
| Substrate | Primary Linkage | Key Hydrolyzing Enzymes | Location of Digestion |
| Maltotetraose | α-1,4 | Salivary α-Amylase, Pancreatic α-Amylase, Maltase-Glucoamylase, Sucrase-Isomaltase (Sucrase subunit) | Mouth, Small Intestine |
| This compound | α-1,6 | Sucrase-Isomaltase (Isomaltase subunit), Oligo-1,6-glucosidase | Small Intestine |
Table 2: Kinetic Parameters of Human Digestive Enzymes for Malto- and Isomalto-oligosaccharides
| Enzyme | Substrate | Km (mM) | Vmax (μmol/min/mg protein) | Catalytic Efficiency (kcat/Km) | Reference |
| Human Pancreatic α-Amylase | Maltotetraose | Apparent Km decreases with chain length | Apparent Vmax decreases with chain length | - | [1] |
| Human Salivary α-Amylase | Maltotetraose | Apparent Km decreases with chain length | Apparent Vmax decreases with chain length | - | [1] |
| Human Sucrase-Isomaltase | Maltose | Lower Km than isomaltose (B16258) | Comparable to isomaltose | - | [2][3] |
| Human Sucrase-Isomaltase | Isomaltose | Higher Km than maltose | Comparable to maltose | - | [2][3] |
| Human Sucrase-Isomaltase | Maltooligosaccharides | - | - | Subsite affinities determined | [4] |
| Human Sucrase-Isomaltase | Isomaltooligosaccharides | - | - | Subsite affinities determined | [4] |
Data presented is synthesized from multiple sources and may not have been collected under identical experimental conditions.
Enzymatic Hydrolysis Pathways
The enzymatic breakdown of these two tetrasaccharides follows distinct pathways in the human digestive system.
Caption: Enzymatic breakdown of maltotetraose and this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the enzymatic hydrolysis of this compound and maltotetraose.
Protocol 1: In Vitro Enzymatic Hydrolysis Assay
This protocol is adapted from studies on the hydrolysis of oligosaccharides by intestinal enzymes.
1. Enzyme Preparation:
-
Source: Porcine pancreatic α-amylase, human recombinant maltase-glucoamylase, or human recombinant sucrase-isomaltase can be used. Alternatively, a crude enzyme preparation from rat intestinal acetone (B3395972) powder (RIAP) can be prepared.
-
Preparation of RIAP: Suspend RIAP in a suitable buffer (e.g., 100 mM maleate (B1232345) buffer, pH 6.0) and centrifuge to obtain a clear supernatant containing the intestinal enzymes.
2. Substrate Preparation:
-
Prepare stock solutions of high-purity this compound and maltotetraose (e.g., 10 mg/mL) in the same buffer as the enzyme preparation.
3. Hydrolysis Reaction:
-
In a microcentrifuge tube, combine the enzyme solution with the substrate solution. A typical reaction mixture may contain 50 µL of the enzyme preparation and 50 µL of the substrate solution.
-
Incubate the reaction mixture at 37°C in a water bath.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the progress of the reaction.
-
Terminate the reaction by heat inactivation (e.g., boiling for 5-10 minutes).
4. Product Analysis:
-
Centrifuge the heat-inactivated samples to pellet any precipitated protein.
-
Analyze the supernatant for the presence of hydrolysis products (glucose, maltose, isomaltose, etc.) using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector.
Protocol 2: Quantification of Hydrolysis Products by HPLC
1. HPLC System:
-
An HPLC system equipped with a carbohydrate analysis column (e.g., an amino-based column) and a refractive index (RI) detector.
2. Mobile Phase:
-
A mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v) is commonly used as the mobile phase. The exact ratio may need to be optimized depending on the column and the specific oligosaccharides being separated.
3. Standard Preparation:
-
Prepare a series of standard solutions of known concentrations for all expected hydrolysis products (glucose, maltose, maltotriose, isomaltose, etc.).
4. Sample Analysis:
-
Inject a filtered aliquot of the terminated hydrolysis reaction into the HPLC system.
-
Identify and quantify the hydrolysis products by comparing their retention times and peak areas to those of the prepared standards.
5. Data Analysis:
-
Calculate the concentration of each product at each time point.
-
Determine the initial rate of hydrolysis for each substrate (this compound and maltotetraose) from the linear portion of the product formation curve.
-
For kinetic parameter determination (Km and Vmax), perform the hydrolysis assay with varying substrate concentrations and analyze the data using a Michaelis-Menten plot or a Lineweaver-Burk plot.
Experimental Workflow and Logical Comparison
The following diagrams illustrate a typical experimental workflow for comparing the enzymatic hydrolysis of the two tetrasaccharides and a logical representation of their differential digestion.
Caption: Workflow for comparative enzymatic hydrolysis analysis.
Caption: Differential digestion of maltotetraose and this compound.
Conclusion
The structural difference between maltotetraose (α-1,4 linkages) and this compound (α-1,6 linkages) fundamentally dictates their interaction with digestive enzymes. Maltotetraose is rapidly hydrolyzed by a range of enzymes, leading to a quick release of glucose. This compound, however, is a substrate for a more limited set of enzymes, primarily the isomaltase component of the sucrase-isomaltase complex, resulting in slower digestion. This comparative guide provides the foundational knowledge, quantitative data where available, and experimental frameworks necessary for researchers and professionals in the fields of nutrition, biochemistry, and drug development to further investigate and utilize the distinct properties of these oligosaccharides. Future research focusing on direct comparative kinetic studies with purified human enzymes will further refine our understanding of their metabolic fate.
References
- 1. Hydrolysis by human alpha-amylase of p-nitrophenyloligosaccharides containing four to seven glucose units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-function analysis of human sucrase-isomaltase identifies key residues required for catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-function analysis of human sucrase-isomaltase identifies key residues required for catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human small intestinal sucrase-isomaltase: different binding patterns for malto- and isomaltooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of HPLC Methods for Isomaltotetraose Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Isomaltotetraose with alternative analytical techniques. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their specific needs. This compound, an oligosaccharide of interest in the food and pharmaceutical industries, requires accurate and reliable quantification for quality control and research purposes.
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
HPLC is a cornerstone technique for carbohydrate analysis due to its versatility and ability to separate complex mixtures. For polar molecules like this compound, which lack a strong UV chromophore, specific HPLC modes and detectors are necessary. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly effective method that does not require derivatization.
Experimental Protocol: HPAEC-PAD for this compound
This protocol is based on established methods for oligosaccharide analysis.
1. Sample and Standard Preparation:
-
Prepare stock solutions of this compound standard in high-purity water (18.2 MΩ·cm).
-
Generate a series of working standards by diluting the stock solution to create a calibration curve (e.g., 0.1 to 50 µM).
-
Dissolve and dilute samples in high-purity water to fall within the calibration range.
-
Filter all solutions through a 0.2 µm syringe filter before injection.
2. HPAEC-PAD System and Conditions:
-
HPLC System: A biocompatible, high-pressure gradient pumping system.
-
Column: A high-pH anion-exchange column designed for carbohydrate analysis (e.g., Dionex CarboPac™ series).
-
Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate.
-
Eluent A: 100 mM Sodium Hydroxide
-
Eluent B: 100 mM Sodium Hydroxide with 1 M Sodium Acetate
-
-
Gradient Program: A gradient is optimized to separate this compound from other saccharides. An example gradient could be:
-
0-25 min: Isocratic with Eluent A
-
25-30 min: Column wash with a high concentration of Eluent B
-
30-45 min: Re-equilibration with Eluent A
-
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 - 25 µL.
-
Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode. A quadruple potential waveform is applied for detection, oxidation, and reduction steps.[1]
Method Validation Summary
The HPAEC-PAD method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes typical performance data for oligosaccharide analysis using this technique.
| Validation Parameter | Typical Performance |
| Specificity | The method demonstrates excellent specificity, with the ability to separate this compound from other isomers and components in the sample matrix.[1][2] |
| Linearity (R²) | > 0.99 for a concentration range of 0.1 to 50 µM.[2] |
| Range | 0.1 - 50 µM |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% for repeatability and intermediate precision.[3] |
| Limit of Detection (LOD) | 0.35–44.61 µg L⁻¹ (analyte dependent). |
| Limit of Quantification (LOQ) | Typically 3x LOD. |
| Robustness | The method is robust to small, deliberate variations in mobile phase composition, pH, column temperature, and flow rate. |
Workflow for HPAEC-PAD Analysis of this compound
Workflow for HPAEC-PAD analysis.
Comparison with Alternative Analytical Techniques
While HPAEC-PAD is a powerful tool, other techniques can also be employed for the analysis of this compound. The choice of method depends on the specific analytical requirements, such as the need for structural information, sample throughput, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique but requires derivatization to make non-volatile sugars like this compound suitable for gas-phase analysis.
Experimental Protocol: GC-MS with Derivatization
-
Hydrolysis (if analyzing polysaccharides): Not required for this compound standard.
-
Derivatization: A two-step process is common for sugars:
-
Oximation: The sample is reacted with a hydroxylamine (B1172632) reagent to open the ring structure.
-
Silylation: A silylating agent (e.g., BSTFA) is added to replace acidic protons with trimethylsilyl (B98337) (TMS) groups, increasing volatility.
-
-
GC-MS System and Conditions:
-
GC System: A gas chromatograph with a capillary column suitable for sugar analysis (e.g., a mid-polarity column).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A temperature gradient is used to elute the derivatized sugar.
-
MS Detector: An electron ionization (EI) mass spectrometer for fragmentation and identification.
-
Logical Workflow for GC-MS Analysis
Workflow for GC-MS analysis.
Capillary Electrophoresis (CE)
CE offers high separation efficiency and requires minimal sample volume. Similar to GC-MS, derivatization is often necessary for sensitive detection of neutral sugars.
Experimental Protocol: CE with Laser-Induced Fluorescence (LIF) Detection
-
Derivatization: The reducing end of this compound is labeled with a charged fluorophore, such as 8-aminopyrene-1,3,6-trisulfonate (APTS).
-
CE System and Conditions:
-
CE Instrument: A capillary electrophoresis system equipped with a LIF detector.
-
Capillary: A fused-silica capillary.
-
Background Electrolyte (BGE): A buffer system optimized for carbohydrate separation.
-
Separation Voltage: A high voltage is applied across the capillary.
-
Detection: Laser-induced fluorescence detection at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Logical Workflow for CE-LIF Analysis
Workflow for CE-LIF analysis.
Performance Comparison of Analytical Techniques
The following table provides a comparative overview of the validated HPAEC-PAD method with GC-MS and CE for the analysis of this compound.
| Parameter | HPAEC-PAD | GC-MS | CE-LIF |
| Resolution | Excellent for isomers (anomeric, positional, linkage). | Good, but can be complex due to multiple derivatization products. | High separation efficiency. |
| Sensitivity | Very High (low- to sub-picomole range). | High, dependent on derivatization and ionization efficiency. | Very High with LIF detection. |
| Sample Derivatization | Not required. | Required (e.g., oximation and silylation). | Required for LIF detection (e.g., fluorescent labeling). |
| Analysis Time | Moderate (typically 30-60 minutes per sample). | Moderate to long, including derivatization time. | Fast separation times. |
| Quantitative Accuracy | High | Good, often requires an internal standard. | High |
| Structural Information | Limited (retention time-based). | Provides mass spectral data for structural elucidation. | Limited (migration time-based). |
| Instrumentation Cost | Moderate to High | High | Moderate |
| Ease of Use | Requires expertise in carbohydrate analysis and PAD. | Derivatization can be complex and time-consuming. | Relatively straightforward operation after method development. |
Conclusion
The choice of analytical method for this compound determination depends on the specific research or quality control objectives.
-
HPAEC-PAD stands out as a superior method for routine quantitative analysis due to its high sensitivity, excellent resolution of isomers, and the significant advantage of not requiring sample derivatization. This makes it a robust and reliable technique for quality control in food and pharmaceutical applications.
-
GC-MS is a powerful tool when structural confirmation is necessary, as it provides valuable mass spectral data. However, the mandatory and often complex derivatization step can introduce variability and increase analysis time.
-
CE-LIF offers a high-throughput and sensitive alternative, particularly when sample volume is limited. The need for derivatization is a consideration, but the fast analysis times can be advantageous in certain research settings.
Researchers and drug development professionals should weigh the trade-offs between sensitivity, specificity, the need for structural information, sample throughput, cost, and ease of use when selecting the most appropriate method for their this compound analysis needs. The validated HPAEC-PAD method presented here provides a strong foundation for accurate and reliable quantification in a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Optimization and validation of an extraction method and HPAEC-PAD for determination of residual sugar composition in l-lactic acid industrial fermentation broth with a high salt content - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to the Purity Assessment of Commercial Isomaltotetraose Standards
This guide outlines the key analytical techniques and a systematic workflow to evaluate and compare the purity of commercial isomaltotetraose (B46569) standards, ensuring the quality and reliability of your research materials.
Comparative Purity Analysis of this compound Standards
As a direct comparison of commercial this compound standards is not publicly available, the following table is provided as a template for researchers to document their own findings. This structured approach will facilitate an objective comparison of products from different suppliers based on in-house experimental data.
| Supplier | Product/Lot No. | Stated Purity (%) | Purity by HPAE-PAD (%) | Purity by HPLC-RID (%) | Notes (e.g., Identified Impurities by MS, NMR confirmation) |
| Supplier A | |||||
| Supplier B | |||||
| Supplier C |
Experimental Protocols for Purity Assessment
A multi-faceted analytical approach is recommended for a thorough purity assessment of this compound. The following protocols describe the key methodologies for quantitative analysis and structural verification.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
HPAE-PAD is a highly sensitive and specific method for the analysis of carbohydrates, including oligosaccharides, without the need for derivatization.[1][2] It allows for the separation of closely related oligosaccharides and isomers.
Instrumentation:
-
A non-metallic, high-pressure liquid chromatography system.
-
High-performance anion-exchange column designed for carbohydrates (e.g., Thermo Scientific™ Dionex™ CarboPac™ series).
-
Electrochemical detector with a gold working electrode.
Reagents:
-
Deionized water (resistivity ≥ 18 MΩ·cm).
-
50% (w/w) Sodium hydroxide (B78521) (NaOH) solution.
-
Sodium acetate (B1210297) (NaOAc), anhydrous.
Procedure:
-
Eluent Preparation: Prepare eluents using high-quality deionized water. A typical eluent system for oligosaccharide analysis involves a gradient of sodium acetate in a sodium hydroxide solution (e.g., 100 mM NaOH).[3]
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in deionized water to create a stock solution (e.g., 1 mg/mL).
-
Prepare a series of working standards by serial dilution of the stock solution.
-
Dissolve the commercial this compound samples in deionized water to a similar concentration.
-
-
Chromatographic Conditions:
-
Column: Thermo Scientific™ Dionex™ CarboPac™ PA200 or equivalent.
-
Mobile Phase A: 100 mM NaOH.
-
Mobile Phase B: 100 mM NaOH with 1 M NaOAc.
-
Gradient: A linear gradient of mobile phase B is typically used to elute oligosaccharides of increasing size.
-
Flow Rate: As per column manufacturer's recommendation (e.g., 0.5 mL/min).
-
Column Temperature: 30 °C.
-
Injection Volume: 5-25 µL.
-
Detection: Pulsed Amperometric Detection (PAD) with a waveform optimized for carbohydrates.
-
-
Data Analysis:
-
Quantify the this compound peak area in the sample chromatogram against the calibration curve generated from the working standards.
-
Purity is calculated as the percentage of the main this compound peak area relative to the total peak area of all carbohydrate components.
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC-RID is a more universally available method for carbohydrate analysis, although it is less sensitive than HPAE-PAD and is not compatible with gradient elution.
Instrumentation:
-
HPLC system with a refractive index detector.
-
Amino-based or polymer-based column suitable for carbohydrate analysis.
Reagents:
-
Acetonitrile (B52724) (HPLC grade).
-
Deionized water (resistivity ≥ 18 MΩ·cm).
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v).[4]
-
Standard and Sample Preparation: Prepare standards and samples in the mobile phase at a concentration suitable for RID detection (e.g., 1-5 mg/mL).
-
Chromatographic Conditions:
-
Column: Amino-propyl bonded silica (B1680970) or polymer-based column.
-
Mobile Phase: Acetonitrile/Water (e.g., 75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35-40 °C.
-
Injection Volume: 10-20 µL.
-
Detection: Refractive Index Detector.
-
-
Data Analysis: Calculate purity based on the relative peak area of this compound compared to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of this compound and the identification of structurally related impurities. Both ¹H and ¹³C NMR should be employed.
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of the this compound standard in deuterium (B1214612) oxide (D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Analysis:
-
Compare the chemical shifts and coupling constants of the acquired spectra with known values for this compound.[5]
-
The anomeric proton region (typically 4.5-5.5 ppm in ¹H NMR) is particularly informative for identifying different glycosidic linkages.
-
Minor peaks in the spectra can indicate the presence of impurities.
-
Mass Spectrometry (MS)
MS, particularly when coupled with liquid chromatography (LC-MS), is invaluable for identifying and characterizing impurities, even at trace levels.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound standard in a suitable solvent (e.g., water/acetonitrile).
-
Data Acquisition: Infuse the sample directly into the mass spectrometer or analyze the eluent from an HPLC separation. Electrospray ionization (ESI) is a common ionization technique for oligosaccharides.
-
Data Analysis:
-
Determine the molecular weight of the main component and compare it to the expected mass of this compound.
-
Search for other masses that could correspond to common impurities such as smaller or larger oligosaccharides, isomers, or degradation products.
-
Tandem MS (MS/MS) can be used to fragment ions and obtain structural information about the impurities.
-
Visualizing the Purity Assessment Workflow
A systematic workflow is crucial for a comprehensive and unbiased assessment of commercial this compound standards.
Caption: Workflow for the purity assessment of commercial this compound standards.
Principle of HPAE-PAD for Oligosaccharide Separation
The separation of carbohydrates by High-Performance Anion-Exchange Chromatography is based on their weakly acidic nature, which allows them to be separated as anions at high pH.
Caption: Principle of oligosaccharide separation by HPAE-PAD.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
Comparative Analysis of Isomaltotetraose from Diverse Origins: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparative analysis of Isomaltotetraose derived from various sources, with a focus on microbial fermentation and enzymatic synthesis. This guide is intended for researchers, scientists, and professionals in drug development, offering objective comparisons of product performance supported by experimental data.
Executive Summary
This compound, a tetrasaccharide with significant potential in the pharmaceutical and nutraceutical industries, is primarily produced through two main routes: microbial fermentation and enzymatic synthesis. Each method yields products with distinct characteristics in terms of purity, yield, and downstream processing requirements. This guide elucidates these differences to aid researchers in selecting the optimal source of this compound for their specific applications.
Data Presentation: Quantitative Comparison of this compound Production
The following table summarizes the quantitative data available for this compound production from different sources. It is important to note that direct comparative studies are limited, and yields can vary significantly based on the specific strain, enzyme, and process conditions used.
| Production Method | Source Organism/Enzyme | Substrate | Typical Yield of Isomalto-oligosaccharides (IMOs) | This compound Content in IMOs (%) | Purity of Final Product | Reference |
| Microbial Fermentation | Aureobasidium pullulans | Sucrose, Starch Hydrolysates | 30-115 g/L (Pullulan/EPS) | Variable, often a minor component | Lower initial purity, requires extensive downstream processing | [1][2][3][4] |
| Enzymatic Synthesis | Dextransucrase from Leuconostoc mesenteroides | Sucrose, Maltose | 41-42% (of initial isomaltulose) as total IMOs | Can be a major product depending on acceptor | Higher initial purity, simpler purification | [5] |
| Enzymatic Synthesis | α-Glucosidase | Maltose | Not explicitly quantified for this compound | Can be synthesized, but often part of a mixture | Varies with enzyme specificity and reaction conditions |
Note: The yields for Aureobasidium pullulans typically refer to the total exopolysaccharide (pullulan), of which this compound is a structural component or a hydrolysis product. Specific yields for this compound are not always reported. For enzymatic synthesis, the yield is highly dependent on the optimization of reaction conditions, including substrate and acceptor concentrations.
Experimental Protocols
Detailed methodologies for the key experiments cited in the analysis of this compound are provided below.
High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment
This method is used for the separation and quantification of this compound from a mixture of other oligosaccharides.
-
Instrumentation: High-Performance Liquid Chromatograph equipped with a Refractive Index Detector (RID).
-
Column: Amino-based column (e.g., polymer-based amino column for durability) or a specialized carbohydrate analysis column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used. A typical starting point is a ratio of 75:25 (v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: Typically in the range of 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30-40°C, to ensure reproducible retention times.
-
Detector Temperature: The RID temperature should also be kept constant, often close to the column temperature (e.g., 35°C).
-
Sample Preparation: Samples are dissolved in the mobile phase or water, filtered through a 0.22 µm syringe filter, and an appropriate volume is injected.
-
Quantification: A calibration curve is generated using certified standards of this compound. The concentration in the sample is determined by comparing the peak area with the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is a powerful tool for the unambiguous structural confirmation of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of sugar protons.
-
Sample Preparation: The purified this compound sample is dissolved in deuterium (B1214612) oxide (D₂O).
-
Experiments:
-
1D ¹H NMR: Provides information on the chemical environment of each proton, including the anomeric protons which are characteristic of the glycosidic linkages.
-
1D ¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning all proton and carbon signals and confirming the connectivity between the glucose units, including the α-(1→6) glycosidic bonds.
-
-
Data Analysis: The chemical shifts (δ) in parts per million (ppm) are compared with literature values for this compound and related oligosaccharides to confirm the structure.
Mass Spectrometry (MS) for Molecular Weight Determination and Sequencing
MS is used to determine the molecular weight of this compound and can provide information about its sequence.
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer, often coupled with a time-of-flight (TOF) or ion trap analyzer, is suitable for oligosaccharide analysis.
-
Sample Preparation: The sample is dissolved in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.
-
Ionization Mode: ESI can be performed in either positive or negative ion mode. In positive mode, adducts with sodium ([M+Na]⁺) are commonly observed for carbohydrates.
-
MS Analysis:
-
Full Scan MS: To determine the molecular weight of this compound (C₂₄H₄₂O₂₁, molecular weight: 666.58 g/mol ). The observed mass-to-charge ratio (m/z) will correspond to the molecular ion or its adducts.
-
Tandem MS (MS/MS): The molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern. The analysis of these fragment ions can confirm the sequence of the monosaccharide units and the positions of the glycosidic linkages. Specific fragment ions can be diagnostic for α-(1→6) linkages.
-
Signaling Pathways and Biological Activity
This compound is not known to be a direct signaling molecule in human cells. Instead, its primary biological activity stems from its role as a prebiotic . As a non-digestible oligosaccharide, it passes through the upper gastrointestinal tract and is selectively fermented by beneficial bacteria in the colon, particularly Bifidobacterium and Lactobacillus species. This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as butyrate (B1204436), propionate, and acetate. These SCFAs are the key signaling molecules that mediate the health benefits associated with this compound consumption.
The diagram below illustrates the experimental workflow for analyzing this compound from its production to its characterization.
The following diagram illustrates the signaling pathway initiated by the prebiotic activity of this compound.
The fermentation of this compound by gut bacteria leads to the production of SCFAs. These SCFAs can then act on intestinal epithelial cells and immune cells through two main mechanisms:
-
Activation of G-protein coupled receptors (GPCRs): SCFAs are ligands for GPCRs such as GPR41 and GPR43. Activation of these receptors can trigger various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which can modulate immune responses.
-
Inhibition of Histone Deacetylases (HDACs): Butyrate, in particular, is a potent inhibitor of HDACs. By inhibiting HDACs, butyrate can modulate gene expression, leading to anti-inflammatory effects, in part by suppressing the NF-κB signaling pathway.
These signaling events ultimately contribute to improved gut barrier function, reduced inflammation, and beneficial systemic metabolic effects.
Conclusion
The choice between microbial fermentation and enzymatic synthesis for the production of this compound depends on the desired purity, yield, and the available resources for downstream processing. Enzymatic synthesis generally offers a more direct route to higher purity this compound, while microbial fermentation may provide higher overall carbohydrate yields, albeit in a more complex mixture. The biological activity of this compound is primarily mediated through its prebiotic effects, highlighting its potential as a functional food ingredient and a therapeutic agent for modulating the gut microbiome and related signaling pathways. This guide provides a foundational understanding for researchers to make informed decisions in their pursuit of utilizing this compound.
References
- 1. Statistical Optimization of Medium for Pullulan Production by Aureobasidium pullulans NCPS2016 Using Fructose and Soybean Meal Hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. DoE-based medium optimization for improved biosurfactant production with Aureobasidium pullulans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Synthesis and characterization of isomaltulose-derived oligosaccharides produced by transglucosylation reaction of Leuconostoc mesenteroides dextransucrase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Digestive Fate of Isomaltotetraose: A Comparative Analysis of In Vitro and In Vivo Digestibility
For Researchers, Scientists, and Drug Development Professionals
Isomaltotetraose (IMT), a tetrasaccharide composed of four glucose units linked by α-1,6 glycosidic bonds, is a component of isomalto-oligosaccharides (IMOs). The digestibility of these oligosaccharides is a critical factor in determining their caloric value, glycemic impact, and prebiotic potential. This guide provides a comprehensive comparison of the in vitro and in vivo digestibility of this compound, supported by available experimental data, to aid researchers in understanding its metabolic fate.
Executive Summary
This compound exhibits partial digestibility in both laboratory-simulated and biological systems. In vitro studies utilizing mammalian intestinal enzymes demonstrate that IMT is hydrolyzed at a slower rate compared to oligosaccharides with α-1,4 linkages. In vivo data from studies on IMO mixtures, which include IMT, indicate a lower glycemic response than that of glucose and minimal gas production, suggesting that a portion of these oligosaccharides escapes digestion in the small intestine and is fermented by the gut microbiota in the colon. This fermentation process yields short-chain fatty acids (SCFAs) that can exert various physiological effects.
In Vitro Digestibility of this compound
In vitro models are crucial for elucidating the enzymatic breakdown of carbohydrates under controlled conditions that simulate the human digestive tract. These models typically involve incubation with digestive enzymes found in the mouth, stomach, and small intestine.
The primary enzyme responsible for the hydrolysis of the α-1,6 glycosidic bonds in this compound is the sucrase-isomaltase complex, an enzyme located in the brush border membrane of the small intestine.[1][2]
Key Findings from In Vitro Studies:
-
Slower Hydrolysis Rate: Research has shown that isomalto-oligosaccharides, including this compound, are hydrolyzed more slowly by mammalian α-glucosidases compared to their α-1,4 linked counterparts like maltose (B56501).[1]
-
Lower Digestive Percentage: A study using rat small intestinal enzymes found that this compound, along with isomaltose, isomaltotriose, and isomaltopentaose, exhibited a lower percentage of digestion compared to maltose and panose.[3]
Table 1: Summary of In Vitro Digestibility Data for Isomalto-oligosaccharides (IMOs)
| Oligosaccharide Composition | Enzyme Source | Key Findings | Reference |
| Isomalto-oligosaccharides (including this compound) | Rat small intestinal enzymes | This compound was among the components with the lowest digestive percentage. | [3] |
| Isomalto-oligosaccharides | Mammalian α-glucosidases | IMOs are completely hydrolyzed, but at a slow pace, suggesting they are slowly digestible carbohydrates. |
Experimental Protocol: In Vitro Digestion with Rat Small Intestinal Extract
This protocol provides a general framework for assessing the in vitro digestibility of oligosaccharides using a rat small intestinal extract, which contains brush border enzymes like sucrase-isomaltase.
-
Preparation of Rat Small Intestinal Extract (RSIE):
-
Euthanize male Wistar rats (fasted overnight).
-
Excise the small intestine, flush with ice-cold saline, and scrape the mucosa.
-
Homogenize the mucosa in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Centrifuge the homogenate to remove cellular debris and collect the supernatant containing the enzymes.
-
-
Digestion Assay:
-
Prepare a solution of pure this compound (or other test carbohydrate) in the buffer.
-
Incubate the carbohydrate solution with the RSIE at 37°C.
-
Collect aliquots at various time points (e.g., 0, 30, 60, 120 minutes).
-
Stop the enzymatic reaction by heat inactivation (e.g., boiling for 5-10 minutes).
-
-
Analysis:
-
Measure the amount of glucose released using a glucose oxidase-peroxidase assay or by high-performance liquid chromatography (HPLC).
-
Calculate the percentage of hydrolysis based on the amount of glucose released relative to the initial amount of this compound.
-
In Vivo Digestibility of this compound
In vivo studies in animals and humans provide a more holistic understanding of the digestive fate of a substance, accounting for factors like gastric emptying, intestinal transit time, and the influence of the gut microbiota. While specific data for pure this compound is limited, studies on IMO mixtures offer valuable insights.
The digestibility of this compound in vivo is a two-stage process. A portion is hydrolyzed to glucose in the small intestine and absorbed, contributing to the blood glucose level. The undigested fraction passes to the large intestine, where it is fermented by the resident microbiota.
Key Findings from In Vivo Studies:
-
Glycemic Response: Human studies on IMO consumption have demonstrated a lower and more sustained glycemic response compared to dextrose, indicating slower and/or incomplete digestion and absorption in the small intestine.
-
Breath Hydrogen Excretion: The measurement of hydrogen in exhaled breath is an indicator of carbohydrate fermentation in the colon. Studies on IMOs have shown only a slight increase in breath hydrogen, suggesting that fermentation of the undigested portion may be less rapid or extensive compared to other non-digestible oligosaccharides like fructooligosaccharides (FOS).
Table 2: Summary of In Vivo Digestibility Data for Isomalto-oligosaccharides (IMOs)
| Study Population | Test Substance | Key Findings | Reference |
| Healthy Adults | IMO syrup (50g) vs. Dextrose | No significant difference in overall glycemic response, but a significantly lower glucose incremental area under the curve (iAUC) from 2-4 hours for IMO. No significant difference in breath hydrogen over 24 hours. | |
| Healthy Adults | 10g of FOS, Galactosyl-sucrose, or IMO | IMO was readily hydrolyzed by small intestinal enzymes, with only slight breath hydrogen excretion compared to FOS and galactosyl-sucrose. |
Experimental Protocol: Human Glycemic Response and Breath Hydrogen Test
This protocol outlines a typical design for a human clinical trial to assess the in vivo digestibility of an oligosaccharide.
-
Subject Recruitment:
-
Recruit healthy adult volunteers.
-
Provide a standardized diet low in fiber for a set period before the test day to minimize baseline breath hydrogen levels.
-
-
Test Day Procedure:
-
After an overnight fast, collect a baseline breath sample and a fasting blood sample.
-
Administer a standardized dose of this compound (or control substance, e.g., glucose) dissolved in water.
-
Collect breath samples at regular intervals (e.g., every 15-30 minutes) for several hours to measure hydrogen and methane (B114726) concentrations.
-
Collect blood samples at corresponding intervals to measure blood glucose and insulin (B600854) levels.
-
-
Analysis:
-
Calculate the incremental area under the curve (iAUC) for blood glucose and insulin to determine the glycemic and insulinemic response.
-
Analyze the breath gas concentrations to assess the extent and rate of fermentation in the colon.
-
Metabolic Fate of Undigested this compound and Associated Signaling Pathways
The portion of this compound that is not digested in the small intestine becomes a substrate for the gut microbiota in the large intestine. Bacterial fermentation of these oligosaccharides leads to the production of SCFAs, primarily acetate (B1210297), propionate (B1217596), and butyrate.
These SCFAs can then be absorbed and utilized by the host, and they also act as signaling molecules, influencing various physiological processes.
Signaling Pathways of Short-Chain Fatty Acids:
SCFAs exert their effects by activating G-protein-coupled receptors (GPCRs), notably GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).
-
GPR43: Primarily activated by acetate and propionate, GPR43 is expressed in immune cells, adipocytes, and gut epithelial cells. Its activation can influence inflammatory responses and regulate fat accumulation.
-
GPR41: Preferentially activated by propionate and butyrate, GPR41 is found in various tissues, including the gut and adipose tissue. It is involved in the regulation of hormones like peptide YY (PYY), which plays a role in satiety.
The activation of these receptors triggers downstream signaling cascades that can impact:
-
Gut Health: Butyrate is a primary energy source for colonocytes, promoting a healthy gut barrier.
-
Metabolic Regulation: SCFAs can influence glucose and lipid metabolism, and contribute to the regulation of appetite and energy homeostasis.
-
Immune Modulation: SCFAs can modulate the immune system by influencing the activity of various immune cells.
Conclusion
The available evidence indicates that this compound is a slowly and partially digestible carbohydrate. In vitro data suggests a lower rate of hydrolysis by intestinal enzymes compared to other oligosaccharides. In vivo studies on related IMO mixtures support this, showing a blunted glycemic response and limited fermentation as indicated by breath hydrogen tests. The undigested fraction of this compound is available for fermentation by the gut microbiota, leading to the production of beneficial SCFAs that can influence host health through various signaling pathways.
For researchers and drug development professionals, this partial digestibility profile suggests that this compound could be explored for its potential as a low-glycemic ingredient and a prebiotic. However, further studies using pure this compound are warranted to precisely quantify its digestibility and physiological effects in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Low Glycemic Index Prototype Isomaltulose—Update of Clinical Trials | Semantic Scholar [semanticscholar.org]
- 3. Hydrolysis of low-molecular-weight oligosaccharides and oligosaccharide alditols by pig intestinal sucrase/isomaltase and glucosidase/maltase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Prebiotic Effects of Isomaltotetraose, Fructooligosaccharides (FOS), and Galactooligosaccharides (GOS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the prebiotic effects of Isomaltotetraose (IMT) against two of the most well-established prebiotics, Fructooligosaccharides (FOS) and Galactooligosaccharides (GOS). The following sections detail their impact on gut microbiota composition, short-chain fatty acid (SCFA) production, and the experimental methodologies employed in key studies.
Impact on Gut Microbiota Composition
Prebiotics are selectively utilized by host microorganisms, conferring a health benefit. A primary measure of prebiotic efficacy is the stimulation of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species.
This compound, a component of Isomaltooligosaccharides (IMOs), has been shown to stimulate the growth of beneficial gut bacteria.[1][2] IMOs, which include this compound, selectively promote the proliferation of Bifidobacterium and Lactobacillus.[1] Studies on IMOs with varying degrees of polymerization (DP) have shown that these oligosaccharides are fermented by human gut microbiota, leading to an increase in the relative abundance of Bifidobacterium and Lactobacillus.[3][4] Specifically, the growth of Bifidobacterium in the presence of IMOs has been observed in in vitro fermentation models using human fecal slurries.
Fructooligosaccharides (FOS) are well-documented for their bifidogenic effects. Numerous studies have demonstrated that FOS supplementation leads to a significant increase in the abundance of Bifidobacterium spp. in the gut. The fermentation of FOS by gut microbiota also supports the growth of Lactobacillus species.
Galactooligosaccharides (GOS) are also potent prebiotics known for their ability to stimulate the growth of bifidobacteria. In vitro and in vivo studies have consistently shown that GOS supplementation leads to a significant increase in fecal Bifidobacterium counts. The fermentation of GOS also supports the growth of lactobacilli.
| Prebiotic | Effect on Bifidobacterium | Effect on Lactobacillus | Key Findings |
| This compound (as part of IMOs) | Stimulatory | Stimulatory | Fermentation of IMOs by human fecal microbiota significantly increases the relative abundance of Bifidobacterium and Lactobacillus. |
| Fructooligosaccharides (FOS) | Highly Stimulatory | Stimulatory | Consistently shown to significantly increase the population of Bifidobacterium spp. in the human gut. |
| Galactooligosaccharides (GOS) | Highly Stimulatory | Stimulatory | A well-established bifidogenic effect, leading to a significant increase in fecal Bifidobacterium counts. |
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of prebiotics by gut microbiota results in the production of SCFAs, primarily acetate (B1210297), propionate (B1217596), and butyrate (B1204436). These metabolites play a crucial role in maintaining gut health and have systemic effects on the host.
The fermentation of IMOs, including this compound, by human fecal inoculum leads to the production of significant amounts of SCFAs, with acetic acid being a major product, alongside propionic and butyric acid. Some studies have indicated that the production of propionic and butyric acid from IMO fermentation can be influenced by the host's enterotype.
FOS fermentation is known to produce a significant amount of total SCFAs. The primary SCFAs produced from FOS fermentation are acetate and propionate. Butyrate production from FOS has also been observed, sometimes at lower levels compared to other prebiotics.
GOS fermentation also leads to a robust production of SCFAs. Similar to FOS, acetate is a major product of GOS fermentation.
| Prebiotic | Acetate Production | Propionate Production | Butyrate Production | Key Findings |
| This compound (as part of IMOs) | High | Moderate | Moderate | Fermentation produces high amounts of acetic acid, along with propionate and butyrate. Production of propionate and butyrate may vary based on individual gut microbiota composition. |
| Fructooligosaccharides (FOS) | High | High | Moderate | Strong producer of acetate and propionate. |
| Galactooligosaccharides (GOS) | High | Moderate | Moderate | Significant production of total SCFAs, with acetate being a primary component. |
Experimental Protocols
The following are summaries of methodologies from key studies investigating the prebiotic effects of IMOs, FOS, and GOS.
-
Objective: To characterize the intestinal fermentation of IMMPs by monitoring their degradation and the production of SCFAs.
-
Methodology: IMMPs were fermented batchwise in an in vitro system using human fecal inoculum. Samples of the fermentation digesta were taken for analysis at various time points up to 48 hours. The degradation of IMMPs and the production of SCFAs, lactic acid, and succinic acid were monitored. The composition of the microbiota was also analyzed.
-
Objective: To compare the in vitro fermentation properties of various commercial prebiotic oligosaccharides, including FOS.
-
Methodology: The populations of predominant gut bacterial groups were monitored over a 24-hour period of batch culture using fluorescent in-situ hybridization. The production of short-chain fatty acids and gas was also measured.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general pathways of prebiotic fermentation and a typical in vitro experimental workflow.
Caption: Prebiotic fermentation pathway in the gut.
Caption: In vitro fermentation experimental workflow.
References
- 1. Production of a Series of Long-Chain Isomaltooligosaccharides from Maltose by Bacillus subtilis AP-1 and Associated Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Research on the Role of Isomaltooligosaccharides in Gastrointestinal Health and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Fermentation Behavior of Isomalto/Malto‐Polysaccharides Using Human Fecal Inoculum Indicates Prebiotic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Fermentation Behavior of Isomalto/Malto-Polysaccharides Using Human Fecal Inoculum Indicates Prebiotic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Showdown: A Comparative Guide to Isomaltotetraose and Panose for Researchers
An in-depth analysis of the structural and physicochemical differences between the oligosaccharides isomaltotetraose (B46569) and panose (B1197878), providing researchers, scientists, and drug development professionals with essential data for their applications in glycobiology and therapeutic development.
This compound and panose, both glucose-based oligosaccharides, play significant roles in various biological processes and are of increasing interest in the fields of nutrition and pharmacology. While both are components of isomaltooligosaccharide (IMO) mixtures, their distinct structural arrangements lead to different physicochemical properties and biological activities. This guide provides a comprehensive comparison of their structures, properties, and analytical characterization methods, supported by experimental data and detailed protocols.
At a Glance: this compound vs. Panose
| Feature | This compound | Panose |
| Structure | Linear tetrasaccharide | Branched trisaccharide |
| Glycosidic Linkages | α-(1→6) | α-(1→6) and α-(1→4) |
| Molecular Formula | C₂₄H₄₂O₂₁ | C₁₈H₃₂O₁₆ |
| Molecular Weight | 666.58 g/mol | 504.44 g/mol |
| Melting Point | >210°C[1] | 223°C[1] |
| Solubility in Water | Soluble (estimated 1,000,000 mg/L at 25°C)[2] | Soluble[1] |
| Specific Optical Rotation ([α]D) | Data not available | +153° to +161° (c=0.8 in H₂O)[1] |
| Biological Activity | Prebiotic, induces dextranase (B8822743) synthesis | Prebiotic, bifidogenic |
Delving into the Structures
The fundamental difference between this compound and panose lies in their glycosidic linkages and the number of glucose units.
This compound is a linear tetrasaccharide, meaning it consists of four glucose units linked in a straight chain. These glucose units are connected exclusively by α-(1→6) glycosidic bonds.
Panose , on the other hand, is a branched trisaccharide composed of three glucose units. It features both an α-(1→6) and an α-(1→4) glycosidic linkage. Specifically, it is α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→4)-D-glucose.
References
Unveiling the Structure of Synthetic Isomaltotetraose: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic oligosaccharides is paramount. This guide provides a comprehensive comparison of analytical techniques and presents key experimental data to verify the structure of synthetic isomaltotetraose (B46569), a glucose tetramer with α-(1→6) glycosidic linkages.
Structural Confirmation by the Numbers: Spectroscopic and Spectrometric Data
The primary methods for unequivocally determining the structure of oligosaccharides like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following table summarizes the expected quantitative data from these analyses.
| Analytical Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Chemical Shifts (δ) | Specific proton resonances indicative of α-linked glucose units. Anomeric protons (H-1) are typically found in the range of 4.5 - 5.5 ppm. |
| ¹³C NMR | Chemical Shifts (δ) | Characteristic carbon signals confirming the glucose monomers and the α-(1→6) linkages. Anomeric carbons (C-1) typically resonate between 90-110 ppm. The C-6 carbon involved in the glycosidic bond will show a downfield shift. |
| Mass Spectrometry (MS) | Molecular Ion Peak | [M+Na]⁺ at m/z 689.21 |
| Tandem MS (MS/MS) | Diagnostic Fragment Ion | A characteristic fragment ion at m/z 575 in negative-ion mode. |
Visualizing the Confirmation Process and Molecular Structure
To further clarify the experimental workflow and the structure of this compound, the following diagrams are provided.
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Isomaltotetraose
For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals working with Isomaltotetraose. Adherence to these procedures is critical for ensuring a safe research environment and maintaining the integrity of your work.
This compound is a carbohydrate used in various research and development applications. While it is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), proper handling and disposal are paramount to uphold laboratory safety standards.[1][2][3] This guide outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans.
Personal Protective Equipment (PPE) Requirements
Standard laboratory PPE is required when handling this compound to minimize exposure and prevent contamination.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses or goggles | Protects eyes from airborne dust particles. |
| Hand Protection | Nitrile gloves | Prevents direct skin contact. |
| Respiratory Protection | N95 (US) or equivalent dust mask | Recommended when handling bulk powder to avoid inhalation of fine particles. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from spills. |
Operational Plan: Step-by-Step Handling Protocol
Follow these steps to ensure the safe handling of this compound in a laboratory setting:
-
Preparation :
-
Ensure the work area is clean and uncluttered.
-
Verify that a functioning safety shower and eyewash station are accessible.
-
Confirm all necessary PPE is available and in good condition.
-
-
Handling :
-
Work in a well-ventilated area to minimize dust accumulation.[2][4]
-
Avoid direct contact with skin and eyes.[5]
-
Do not breathe in the dust.[5] If weighing or transferring powder, do so in a manner that minimizes dust generation.
-
Practice good laboratory hygiene: wash hands thoroughly after handling and do not eat, drink, or smoke in the designated work area.[2][4]
-
-
Storage :
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and adhere to regulatory requirements.
| Waste Stream | Disposal Method |
| Unused this compound | Dispose of at an authorized waste disposal site in accordance with local, state, and federal regulations.[2] |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Dispose of as solid waste. If heavily contaminated, consult your institution's hazardous waste disposal guidelines. |
| Contaminated PPE (e.g., gloves) | Remove and dispose of in the appropriate laboratory waste container. |
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for several minutes. Seek medical attention if irritation persists. |
| Skin Contact | Wash the affected area with soap and water. |
| Inhalation | Move the individual to fresh air. |
| Ingestion | Rinse mouth with water. If the person feels unwell, seek medical advice.[2] |
In case of a spill, ventilate the area and mechanically recover the spilled product for disposal.[2][4]
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
